Pyridin-4-ylmethanesulfonyl Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridin-4-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-1-3-8-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXAZLRAMNDMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396438 | |
| Record name | Pyridin-4-ylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130820-88-1 | |
| Record name | Pyridin-4-ylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Pyridin-4-ylmethanesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Pyridin-4-ylmethanesulfonyl Chloride, a key building block in medicinal chemistry and drug development. Due to the absence of a directly published protocol for this specific molecule, this document outlines the most chemically sound and plausible synthetic pathways based on established methodologies for analogous compounds. The primary proposed route involves the oxidative chlorination of the commercially available precursor, Pyridin-4-ylmethanethiol. An alternative two-step pathway commencing with the synthesis of Pyridin-4-ylmethanesulfonic acid is also presented.
Proposed Synthetic Pathways
Two principal synthetic strategies are proposed for the synthesis of this compound. The first is a direct one-step oxidative chlorination of a thiol, while the second is a two-step process involving the formation and subsequent chlorination of a sulfonic acid.
Pathway 1: Oxidative Chlorination of Pyridin-4-ylmethanethiol
This is the most direct and recommended route, starting from the commercially available Pyridin-4-ylmethanethiol. The conversion of thiols to their corresponding sulfonyl chlorides is a well-established transformation in organic synthesis. Several reagents are effective for this purpose, with N-Chlorosuccinimide (NCS) in the presence of an acid being a mild and efficient option.[1][2][3] An alternative reagent for this transformation is trichloroisocyanuric acid.[4]
Caption: Proposed synthesis of this compound via oxidative chlorination.
Pathway 2: Synthesis via Pyridin-4-ylmethanesulfonic Acid
This alternative pathway involves two distinct steps: the synthesis of Pyridin-4-ylmethanesulfonic acid from a suitable precursor, followed by its chlorination to the desired sulfonyl chloride. While potentially longer, this route offers an alternative if the starting thiol is unavailable or if this pathway is preferred for other strategic reasons. The chlorination of sulfonic acids is a standard procedure, typically employing reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[5]
Caption: Alternative two-step synthesis via a sulfonic acid intermediate.
Experimental Protocols
The following are detailed, proposed experimental protocols based on analogous reactions found in the literature. Researchers should perform their own optimization and safety assessments.
Protocol for Pathway 1: Oxidative Chlorination of Pyridin-4-ylmethanethiol
Materials:
-
Pyridin-4-ylmethanethiol
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric acid (concentrated)
-
Acetonitrile
-
Deionized water
-
Dichloromethane or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Pyridin-4-ylmethanethiol (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Cool the solution to 0-5 °C in an ice bath.
-
To the stirred solution, add N-Chlorosuccinimide (approximately 3.0 to 4.0 equivalents) portion-wise, ensuring the internal temperature is maintained below 10 °C.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x volumes) and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product may be purified by flash column chromatography on silica gel.
Protocol for Pathway 2: Chlorination of Pyridin-4-ylmethanesulfonic Acid
Materials:
-
Pyridin-4-ylmethanesulfonic acid
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Phosphorus oxychloride (POCl₃) (if using PCl₅)
-
Anhydrous toluene or dichloromethane
-
Ice water
Procedure: [5]
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, place Pyridin-4-ylmethanesulfonic acid (1.0 equivalent) and phosphorus pentachloride (1.5-2.0 equivalents).
-
Add phosphorus oxychloride (as a solvent or co-reagent, e.g., 1-2 mL per gram of sulfonic acid).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product, this compound, may precipitate as a solid or separate as an oil.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Further purification can be achieved by vacuum distillation or recrystallization.
Quantitative Data for Analogous Reactions
As specific quantitative data for the synthesis of this compound is not available in the literature, the following table summarizes yields and conditions for the oxidative chlorination of various thiols to their corresponding sulfonyl chlorides, providing a reasonable expectation for the proposed protocols.
| Starting Thiol | Oxidizing Agent/Conditions | Solvent | Yield (%) | Reference |
| Thiophenol | NCS, aq. HCl | Acetonitrile | 96 | [3] |
| 4-Methylthiophenol | NCS, aq. HCl | Acetonitrile | 95 | [3] |
| 4-Chlorothiophenol | NCS, aq. HCl | Acetonitrile | 94 | [3] |
| Benzylthiol | NCS, aq. HCl | Acetonitrile | 85 | [3] |
| Dodecane-1-thiol | Trichloroisocyanuric acid | Acetonitrile/Water | 61 | [4] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the oxidative chlorination of Pyridin-4-ylmethanethiol.
Caption: General experimental workflow for the synthesis of this compound.
Safety Considerations
-
Sulfonyl chlorides are reactive compounds and can be corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The chlorination reactions can be exothermic and may release hazardous gases such as HCl. All manipulations should be performed in a well-ventilated fume hood.
-
Care should be taken when quenching reactions involving chlorinating agents.
This guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize these proposed methods to their specific laboratory conditions and requirements.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Pyridin-4-ylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ylmethanesulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring linked to a sulfonyl chloride moiety via a methylene bridge, provides a versatile scaffold for the synthesis of a wide array of complex molecules. The high reactivity of the sulfonyl chloride group makes it an excellent electrophile for reactions with various nucleophiles, enabling the introduction of the pyridin-4-ylmethylsulfonyl group into target molecules. This functional group is found in a number of compounds investigated for their therapeutic potential, including inhibitors of cytosolic phospholipase A2 (cPLA2).
This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and reactivity of this compound and its hydrochloride salt.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following tables summarize the available information for the free base and its hydrochloride salt. It is important to note that some of the data is predicted or sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 130820-88-1 | Chemical Supplier Catalogs |
| Molecular Formula | C₆H₆ClNO₂S | Chemical Supplier Catalogs |
| Molecular Weight | 191.64 g/mol | Chemical Supplier Catalogs |
| Boiling Point | 327.1 ± 25.0 °C at 760 mmHg | Predicted |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
Table 2: Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 683812-81-9 | Chemical Supplier Catalogs[1] |
| Molecular Formula | C₆H₇Cl₂NO₂S | Chemical Supplier Catalogs[1] |
| Molecular Weight | 228.09 g/mol | Chemical Supplier Catalogs[1] |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
Spectroscopic Data
Detailed, assigned spectroscopic data for this compound is scarce in the literature. The following represents expected spectral characteristics based on the structure and data for analogous compounds. Researchers should confirm these characteristics with their own experimental data.
Expected ¹H NMR Spectral Data:
-
Methylene Protons (-CH₂-) : A singlet is expected for the methylene protons adjacent to the sulfonyl chloride group. The chemical shift would likely be in the downfield region due to the electron-withdrawing nature of the sulfonyl chloride and the pyridine ring.
-
Pyridine Protons : Two sets of doublets are expected for the aromatic protons on the pyridine ring, characteristic of a 4-substituted pyridine. The protons ortho to the nitrogen (at positions 2 and 6) would appear further downfield than the protons meta to the nitrogen (at positions 3 and 5).
Expected ¹³C NMR Spectral Data:
-
Methylene Carbon (-CH₂-) : A single peak is expected for the methylene carbon.
-
Pyridine Carbons : Four distinct peaks are expected for the pyridine ring carbons, with the carbon attached to the methylene group and the carbons adjacent to the nitrogen being the most deshielded.
Expected IR Spectral Data:
-
S=O Stretching : Strong absorption bands characteristic of the sulfonyl chloride group are expected in the regions of approximately 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch).
-
C-H Stretching : Aromatic C-H stretching bands would be expected above 3000 cm⁻¹.
-
C=N and C=C Stretching : Vibrations associated with the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
Reactivity and Synthetic Applications
The primary reactivity of this compound is centered on the electrophilic sulfur atom of the sulfonyl chloride group. This makes it a valuable reagent for the formation of sulfonamides and sulfonate esters through reactions with nucleophiles such as primary and secondary amines, and alcohols, respectively.
Sulfonamide Formation
The reaction of this compound with amines is a cornerstone of its application in medicinal chemistry. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the formation of sulfonamides.
Use in the Synthesis of cPLA2 Inhibitors
This compound has been utilized as a key reagent in the synthesis of potent inhibitors of cytosolic phospholipase A2 (cPLA2), an enzyme implicated in inflammatory processes. The general workflow involves the reaction of the sulfonyl chloride with an appropriate amine-containing core structure.
Experimental Protocols
General Procedure for Sulfonamide Synthesis
-
Reaction Setup : To a solution of a primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a stoichiometric excess of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Addition of Sulfonyl Chloride : Cool the reaction mixture to 0 °C in an ice bath. Add a solution of this compound in the same solvent dropwise to the stirred amine solution.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: A typical experimental workflow for sulfonamide synthesis.
Safety Information
This compound is expected to be a reactive and potentially hazardous compound. As a sulfonyl chloride, it is likely to be corrosive and a lachrymator. It will react with water and other nucleophiles, releasing hydrochloric acid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its reactivity as an electrophile allows for the straightforward formation of sulfonamides and other derivatives. While detailed physicochemical and spectroscopic data are not widely published, this guide provides a summary of the available information and outlines general experimental procedures for its use. Researchers are encouraged to perform their own analyses to confirm the properties of this compound.
References
The Pivotal Role of Pyridin-4-ylmethanesulfonyl Chloride and its Isomers in Modern Drug Development: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth analysis of the chemical reactivity and application of pyridin-4-ylmethanesulfonyl chloride and its structural isomers, key intermediates in the synthesis of advanced therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of the synthesis, mechanism of action, and biological significance of compounds derived from these reactive building blocks.
Executive Summary
This compound and its isomers, particularly pyridine-3-sulfonyl chloride, are highly reactive sulfonylating agents that serve as critical building blocks in synthetic organic chemistry. Their primary utility lies in the formation of sulfonamide linkages, a privileged functional group in medicinal chemistry due to its prevalence in a wide array of approved drugs. The reactivity of the sulfonyl chloride moiety, combined with the pharmacological benefits conferred by the pyridine ring, makes these compounds indispensable in the creation of complex and potent active pharmaceutical ingredients (APIs). This guide will explore the fundamental chemical mechanism of these reagents and detail their application in the synthesis of two notable drugs: the potassium-competitive acid blocker (P-CAB) Vonoprazan and the loop diuretic Torasemide.
Core Chemical Mechanism of Action: Nucleophilic Substitution
The "mechanism of action" of this compound and its isomers in a synthetic context is defined by their chemical reactivity. The core of this reactivity is the highly electrophilic sulfur atom within the sulfonyl chloride group (-SO₂Cl). This electrophilicity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to attack by a wide range of nucleophiles.
The most common reaction is the sulfonylation of primary or secondary amines to form stable sulfonamide bonds. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen atom, often by a base such as pyridine or triethylamine, to yield the final sulfonamide product and hydrochloric acid.
The general workflow for this reaction is depicted below:
Application in Pharmaceutical Synthesis
The utility of pyridinyl sulfonyl chlorides is best illustrated through their role in the synthesis of commercially available drugs. The pyridine moiety itself is a "privileged" structure, known to enhance pharmacological properties such as water solubility and metabolic stability.
Case Study: Vonoprazan (A Potassium-Competitive Acid Blocker)
Vonoprazan is a novel drug for treating acid-related gastrointestinal disorders. Its synthesis involves the crucial step of coupling a pyrrole intermediate with pyridine-3-sulfonyl chloride to form the core structure of the molecule.[1]
Experimental Protocol: Synthesis of Vonoprazan Intermediate
A common synthetic route involves the deprotonation of the pyrrole nitrogen followed by reaction with pyridine-3-sulfonyl chloride.[2]
| Step | Reagent/Solvent | Conditions | Purpose | Yield |
| 1 | 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide | - | Starting Material | - |
| 2 | n-Butyllithium | 0 °C to rt | Deprotonation of pyrrole NH | - |
| 3 | Pyridine-3-sulfonyl chloride | 0 °C to rt, 3h | Sulfonylation | Not specified |
| 4 | Water | - | Quench | - |
| 5 | Ethyl acetate | - | Extraction | - |
Mechanism of Action: Vonoprazan
Vonoprazan acts by directly and reversibly inhibiting the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells.[3] It competitively blocks the potassium-binding site of the enzyme, preventing the final step of acid secretion into the stomach lumen.[4][5] This provides rapid and sustained suppression of gastric acid.
Case Study: Torasemide (A Loop Diuretic)
Torasemide is a pyridine-sulfonylurea type loop diuretic used to treat edema and hypertension. A key step in its synthesis is the reaction of 4-chloropyridine-3-sulfonamide with m-toluidine. The required 4-chloropyridine-3-sulfonamide is prepared from 4-hydroxypyridine, which is first converted to 4-chloropyridine-3-sulfonyl chloride.[6]
Experimental Protocol: Synthesis of Torasemide Intermediate
The synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide is a critical step.[6]
| Step | Reagent/Solvent | Conditions | Purpose | Yield |
| 1 | 4-Chloropyridine-3-sulfonamide | - | Starting Material | - |
| 2 | m-Toluidine | - | Nucleophile | - |
| 3 | n-Propanol | 105 °C, 2h | Solvent, Reflux | 92.86% (as crude solid) |
| 4 | 2 mol/L NaOH, Water | Room Temp | Workup (dissolution) | - |
| 5 | 3 mol/L HCl | Room Temp | Workup (precipitation) | - |
Mechanism of Action: Torasemide
Torasemide exerts its diuretic effect by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle in the kidney.[7][8] This blockage prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.
Conclusion
This compound and its isomers are not merely reactive chemicals but are enabling tools in the hands of medicinal chemists. Their fundamental reactivity through nucleophilic substitution allows for the reliable incorporation of the pyridinyl-sulfonamide scaffold into complex molecules. As demonstrated by the synthesis and mechanisms of action of Vonoprazan and Torasemide, the strategic use of these building blocks leads to the development of innovative drugs that address significant unmet medical needs. A thorough understanding of the chemistry of these intermediates is therefore essential for the continued advancement of pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. droracle.ai [droracle.ai]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 7. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Loop Diuretics Unique Mechanism of Action [japi.org]
Pyridin-4-ylmethanesulfonyl Chloride: A Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of Pyridin-4-ylmethanesulfonyl Chloride. This reagent is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the pyridin-4-ylmethylsulfonyl moiety into target molecules. Understanding its reactivity with various nucleophiles and its stability under different conditions is crucial for its effective application in research and development.
Core Reactivity Profile
This compound is a highly electrophilic compound due to the presence of the sulfonyl chloride group. The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The reactivity is primarily centered around the formation of sulfonamides and sulfonate esters.
Reactions with Nucleophiles
The primary utility of this compound lies in its reaction with nucleophiles. The general reaction mechanism involves the attack of the nucleophile on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is required to neutralize the HCl generated.
-
Amines: Primary and secondary amines react readily with this compound to form the corresponding N-substituted sulfonamides. This is a robust and widely used transformation in the synthesis of biologically active compounds.
-
Alcohols and Phenols: Alcohols and phenols react to produce sulfonate esters. These reactions are fundamental in creating prodrugs or modifying the pharmacokinetic properties of parent molecules.
-
Water (Hydrolysis): Like most sulfonyl chlorides, this compound is susceptible to hydrolysis, yielding the corresponding pyridin-4-ylmethanesulfonic acid. This reactivity necessitates the use of anhydrous conditions for most synthetic applications.
Caption: General reaction pathways of this compound with common nucleophiles.
Stability Profile
The stability of this compound is a critical consideration for its storage and handling. It is known to be sensitive to moisture and elevated temperatures. The compound is often supplied and handled as its hydrochloride salt, which can enhance its stability.
Key Stability Considerations:
-
Hydrolysis: As previously mentioned, the compound readily hydrolyzes in the presence of water. It is imperative to store it in a dry, inert atmosphere and to use anhydrous solvents for reactions.
-
pH Sensitivity: The compound is unstable in both acidic and basic aqueous solutions due to accelerated hydrolysis. In the presence of strong bases, other reactions may also be promoted.
Caption: Potential decomposition pathways for this compound.
Quantitative Data Summary
Specific quantitative data for the reactivity and stability of this compound is sparse in the peer-reviewed literature. The following table summarizes the expected qualitative reactivity and stability based on general principles of sulfonyl chloride chemistry and data for analogous compounds.
| Parameter | Observation | Conditions to Avoid |
| Reactivity | ||
| Reaction with Amines | Generally rapid reaction at room temperature to form sulfonamides. | Presence of water. |
| Reaction with Alcohols | Forms sulfonate esters, may require slightly elevated temperatures or longer reaction times compared to amines. | Presence of water. |
| Stability | ||
| Hydrolytic Stability | Low; readily hydrolyzes to the corresponding sulfonic acid. | Moisture, humid air, protic solvents (without base). |
| Thermal Stability | Moderate; potential for decomposition via SO2 extrusion upon heating. | High temperatures. |
| pH Stability | Low in aqueous solutions. | Acidic and basic aqueous conditions. |
Synthesis Overview
This compound is not a naturally occurring compound and must be chemically synthesized. While specific industrial synthesis protocols are proprietary, a plausible laboratory-scale synthesis can be envisioned starting from 4-picoline (4-methylpyridine).
Caption: A potential synthetic route to this compound.
Experimental Protocols
The following are representative, general procedures for the use of this compound in the synthesis of a sulfonamide and a sulfonate ester. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
Reaction Setup: To a solution of a primary or secondary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a solution of this compound (1.1 eq.) in the same solvent dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
-
Reaction Setup: To a solution of an alcohol or phenol (1.0 eq.) and a base (e.g., pyridine, used as solvent or co-solvent, or triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add this compound (1.2 eq.) portion-wise or as a solution at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature until the starting alcohol/phenol is consumed, as determined by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: Dilute the reaction mixture with the organic solvent and wash sequentially with water, a dilute acid solution (e.g., 1 M HCl) to remove the base, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude sulfonate ester can be purified by flash column chromatography or crystallization.
Spectroscopic Analysis of Pyridin-4-ylmethanesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Pyridin-4-ylmethanesulfonyl Chloride, a key intermediate in medicinal chemistry and drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the characterization and quality control of this important chemical entity.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural components: a 4-substituted pyridine ring and a methanesulfonyl chloride moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2, H-6 (Pyridine) | 8.6 - 8.8 | Doublet (d) | Protons are adjacent to the electron-withdrawing nitrogen atom, resulting in a significant downfield shift. |
| H-3, H-5 (Pyridine) | 7.4 - 7.6 | Doublet (d) | These protons are less deshielded compared to H-2 and H-6. |
| -CH₂- | 4.8 - 5.2 | Singlet (s) | The methylene protons are significantly deshielded due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-4 (Pyridine) | 148 - 152 | The carbon atom attached to the methanesulfonyl chloride group is expected to be significantly deshielded. |
| C-2, C-6 (Pyridine) | 150 - 155 | These carbons are adjacent to the nitrogen atom and are deshielded. |
| C-3, C-5 (Pyridine) | 122 - 126 | These carbons are expected to have chemical shifts typical for pyridine ring carbons. |
| -CH₂- | 60 - 70 | The methylene carbon is deshielded by the sulfonyl chloride group. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| SO₂ | Asymmetric Stretching | 1370 - 1390 | Strong |
| SO₂ | Symmetric Stretching | 1170 - 1190 | Strong |
| S-Cl | Stretching | 600 - 800 | Medium to Strong |
| C=N (Pyridine) | Stretching | 1590 - 1610 | Medium |
| C=C (Pyridine) | Stretching | 1400 - 1600 | Medium to Weak |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretching | 2900 - 3000 | Weak |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment | Notes |
| 191/193 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 127 | [M - SO₂]⁺ | Loss of sulfur dioxide is a common fragmentation pathway for sulfonyl compounds. |
| 92 | [C₅H₄NCH₂]⁺ | Pyridin-4-ylmethyl cation, a stable fragment. |
| 91 | [C₅H₄N-CH]⁺ | Tropylium-like ion, a common rearrangement product. |
| 78 | [C₅H₄N]⁺ | Pyridine radical cation. |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra of organic compounds like this compound. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of particulate matter.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, representative sample of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
For volatile compounds, introduce the sample via a gas chromatography (GC-MS) interface or a direct insertion probe.
-
For less volatile solids, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Data Acquisition:
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion at a specific m/z value.
-
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the predicted fragmentation pathway for this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Predicted mass spectrometry fragmentation of this compound.
An In-depth Technical Guide to Pyridin-4-ylmethanesulfonyl Chloride Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyridin-4-ylmethanesulfonyl Chloride, a versatile chemical intermediate, and its derivatives. The document details its synthesis, key reactions, and the significant potential of its analogs in medicinal chemistry, particularly in the development of targeted therapeutics.
Introduction: The Strategic Importance of the Pyridine-Sulfonamide Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a vast number of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and improves the physicochemical properties of drug candidates.[1][2] When combined with a sulfonyl chloride functional group, it provides a powerful tool for creating sulfonamide derivatives. Sulfonyl chlorides are highly reactive electrophiles that readily couple with primary and secondary amines to form stable sulfonamide linkages, a key functional group in many pharmacologically active compounds.[3]
This compound, specifically, incorporates a methylene (-CH2-) linker between the pyridine ring and the reactive sulfonyl chloride group. This flexible linker provides distinct spatial arrangements for the pyridine moiety relative to the sulfonamide group, offering unique opportunities for probing interactions with biological targets compared to its direct analog, pyridine-4-sulfonyl chloride. This guide explores the synthesis of this key intermediate, the preparation of its derivatives, and their potential applications in drug discovery, drawing parallels from structurally similar compounds that have shown significant biological activity.
Synthesis of the Core Intermediate: this compound
While specific literature on the direct synthesis of this compound is sparse, a logical and effective synthetic route can be proposed based on established chemical transformations for analogous compounds.[3][4] The most plausible pathway involves the conversion of a suitable precursor, such as pyridin-4-ylmethanethiol, to the corresponding sulfonic acid, followed by chlorination.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-4-sulfonyl Chloride | 134479-04-2 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Structural Landscape of Pyridin-4-ylmethanesulfonyl Chloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-4-ylmethanesulfonyl chloride is a reactive intermediate of significant interest in medicinal chemistry due to the prevalence of the pyridyl and sulfonyl chloride moieties in pharmacologically active compounds. While a definitive crystal structure for this compound is not publicly available, this guide provides a comprehensive analysis of its structural characteristics through an examination of closely related analogs. By presenting crystallographic data, experimental protocols, and potential biological pathway interactions of these analogs, we offer a detailed framework for researchers working with this class of compounds. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies, and visualizes synthetic workflows and biological pathways using Graphviz.
Introduction
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. When coupled with the reactive sulfonyl chloride group, it provides a versatile building block for the synthesis of sulfonamides and other derivatives with a wide range of biological activities. This compound, with its methylene bridge between the pyridine ring and the sulfonyl group, offers specific conformational properties that can be exploited in drug design. This guide delves into the structural and synthetic aspects of this compound and its analogs, providing a valuable resource for its application in pharmaceutical research and development.
Crystallographic Data of Structural Analogs
In the absence of a published crystal structure for this compound, we present the crystallographic data for several of its close structural analogs. These compounds share the core pyridin-4-ylmethyl moiety and provide insights into the expected solid-state behavior and molecular geometry.
Table 1: Crystallographic Data for Analogs of this compound
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |
| Pyridin-4-ylmethyl 4-nitrobenzoate | C₁₃H₁₀N₂O₄ | Monoclinic | P2₁/n | 9.981(2) | 12.347(3) | 10.161(3) | 101.450(9) | 4 | |
| 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide | C₁₁H₁₀ClN₃O₂S | Monoclinic | P2₁/c | 5.4140(6) | 18.172(2) | 12.9392(15) | 92.388(6) | 4 | [1] |
| Pyridin-4-ylmethanaminium perchlorate monohydrate | C₆H₉N₂⁺·ClO₄⁻·H₂O | Monoclinic | P2₁/n | - | - | - | - | 2 | [2][3] |
| Pyridin-4-ylmethyl 4-aminobenzoate | C₁₃H₁₂N₂O₂ | Orthorhombic | Pna2₁ | 11.1735(16) | 8.3548(13) | 12.3831(17) | 90 | 4 | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic and crystallographic studies. The following sections provide experimental protocols for the synthesis and crystallization of analogs of this compound.
Synthesis and Crystallization of Pyridin-4-ylmethyl 4-nitrobenzoate[1]
Synthesis:
-
A mixture of 4-nitrobenzoic acid (2.80 g, 16.8 mmol) and 25 mL of dimethylformamide (DMF) is prepared.
-
Potassium carbonate (2.40 g, 17.4 mmol) is added to the mixture.
-
The mixture is stirred and refluxed for 30 minutes.
-
To the resulting white precipitate, a solution of 4-chloromethyl pyridine hydrochloride (3.00 g, 18.3 mmol) in 25 mL of DMF is added.
-
The reaction mixture is refluxed overnight at 70°C.
-
The resulting maroon precipitate is cooled and neutralized with 10 mL of 10% sodium hydrogen carbonate solution and 40 mL of distilled water.
-
The precipitate is collected by suction filtration and washed with cold distilled water.
-
The off-white solid product is air-dried.
Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallization of the product from methanol, yielding golden rhombohedral crystals.
Synthesis of 4-Pyridinesulfonic Acid[7]
This protocol describes the synthesis of a potential precursor to this compound.
-
N-(4-pyridyl)pyridinium chloride hydrochloride (115 g, 0.50 mole) is dissolved in 750 mL of water in a 2-L round-bottomed flask.
-
Solid sodium sulfite heptahydrate (378 g, 1.50 moles) is added cautiously.
-
After the evolution of sulfur dioxide ceases, the solution is gently heated under reflux in a nitrogen atmosphere for 24 hours.
-
After slight cooling, 20 g of charcoal is added, and the mixture is heated under reflux for an additional hour.
-
The hot solution is filtered, and the filtrate is acidified with 320 mL of 12N hydrochloric acid with mixing.
-
The solution is cooled to room temperature, and the precipitate of sodium chloride is filtered off.
-
The filtrate is evaporated to dryness under reduced pressure on a steam bath.
-
Crystallization of the residue from 600 mL of 70% aqueous ethanol yields colorless crystals of 4-pyridinesulfonic acid.
General Synthesis of Sulfonyl Chlorides from Sulfonic Acids[8]
The conversion of pyridinesulfonic acids to their corresponding sulfonyl chlorides can be achieved using chlorinating agents.
-
The sulfonic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
The reaction is typically carried out in an inert solvent under controlled temperature conditions.
-
Upon completion of the reaction, the excess chlorinating agent and solvent are removed, often under reduced pressure, to yield the crude sulfonyl chloride.
-
Further purification may be achieved by distillation or crystallization.
Visualized Workflows and Pathways
General Synthetic Workflow for Pyridin-4-ylmethanesulfonyl Derivatives
The following diagram illustrates a plausible synthetic pathway for obtaining this compound and its subsequent conversion to a sulfonamide derivative.
References
An In-depth Technical Guide to the Solubility of Pyridin-4-ylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Pyridin-4-ylmethanesulfonyl Chloride, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public-domain literature and chemical databases for this compound, this document provides a comprehensive overview based on the qualitative solubility of structurally similar compounds. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the precise solubility in various solvents. A generalized workflow for solubility determination is also presented to guide laboratory procedures.
Introduction to this compound
This compound is a sulfonyl chloride derivative containing a pyridine ring. Sulfonyl chlorides are a class of organic compounds that are valuable reagents in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. The solubility of such a reagent is a critical parameter, influencing reaction conditions, purification strategies, and the overall efficiency of synthetic processes. Understanding its solubility profile in a range of common laboratory solvents is essential for its effective application in research and development.
Solubility Profile
As of the date of this publication, specific quantitative solubility data for this compound (CAS No. 683812-81-9) is not widely available. However, by examining the solubility of structurally related pyridine sulfonyl chlorides, a qualitative and predictive understanding can be established. The presence of the polar pyridine ring and the reactive sulfonyl chloride group suggests that its solubility will be significant in polar aprotic and some polar protic solvents, while being limited in nonpolar and aqueous solvents.
Qualitative Solubility of Structurally Related Compounds
The following table summarizes the known qualitative solubility of compounds structurally analogous to this compound. This information can serve as a valuable guide for solvent selection in preliminary experiments.
| Compound Name | Structure | Solvent | Solubility |
| 2-(pyridin-4-yl)ethanesulfonyl chloride | Chloroform | Soluble[1] | |
| Dichloromethane | Soluble[1] | ||
| Acetone | Soluble[1] | ||
| Water | Almost Insoluble[1] | ||
| Pyridine-4-sulfonyl chloride | Water | Sparingly Soluble | |
| Pyridine-3-sulfonyl chloride | Methanol | Soluble[2] | |
| Dichloromethane (MDC) | Soluble[2] | ||
| Ethyl Acetate (EtOAc) | Soluble[2] | ||
| Water | Slightly Soluble[2] |
Based on this data from analogous compounds, this compound is likely to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as other polar aprotic solvents such as ethyl acetate and acetone. Its solubility in water is expected to be low.
Experimental Protocols for Solubility Determination
The following protocols provide methodologies for determining both the qualitative and quantitative solubility of this compound.
Protocol for Qualitative Solubility Determination
This method offers a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation based on the following criteria:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles are still present.
-
Insoluble: The solid does not appear to dissolve.
-
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
High-purity solvent of interest
-
Sealable vials
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial to create a suspension. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure the system reaches equilibrium.
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter (0.45 µm) into a clean, pre-weighed vial. The filtration step should be performed quickly to minimize any temperature changes.
-
Accurately determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. This will require the prior establishment of a calibration curve with standards of known concentrations.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of the solubility of a chemical compound like this compound.
References
Theoretical Insights into Pyridin-4-ylmethanesulfonyl Chloride: A Computational Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct theoretical and experimental studies on Pyridin-4-ylmethanesulfonyl Chloride are not extensively available in the public domain. This technical guide provides a comprehensive theoretical analysis based on established computational methodologies and data from analogous pyridine and sulfonyl chloride derivatives. The quantitative data presented herein are representative values derived from computational models and should be considered predictive.
Introduction
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a pyridine ring, a common scaffold in pharmaceuticals, and a reactive methanesulfonyl chloride group, which serves as a key intermediate for the synthesis of sulfonamides and sulfonate esters. Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives with tailored functionalities, and elucidating its potential biological interactions.
This guide details a theoretical investigation into the molecular structure, vibrational spectra, NMR chemical shifts, electronic properties, and nonlinear optical (NLO) characteristics of this compound using Density Functional Theory (DFT).
Computational and Experimental Protocols
Computational Methodology
All theoretical calculations are modeled based on protocols frequently employed for pyridine and sulfonyl derivatives.[1][2]
-
Software: Gaussian 09/16 program suite.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional, Lee-Yang-Parr correlation functional (B3LYP).[3][4]
-
Basis Set: 6-311++G(d,p) for all atoms, providing a balance of accuracy and computational efficiency for geometry optimization, vibrational frequency calculations, and electronic property predictions.
-
Geometry Optimization: The molecular structure of this compound was optimized to a stable equilibrium geometry without any imaginary frequencies.
-
Vibrational Analysis: Harmonic vibrational frequencies were calculated at the same level of theory to predict the FT-IR and FT-Raman spectra.
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method was employed to calculate the 1H and 13C NMR isotropic chemical shifts, using tetramethylsilane (TMS) as the reference.[5][6]
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined to analyze the molecule's electronic transitions and reactivity.[7][8] The Molecular Electrostatic Potential (MEP) surface was generated to identify the electrophilic and nucleophilic sites.
-
Nonlinear Optical (NLO) Properties: The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) were calculated to evaluate the NLO response of the molecule.[9][10]
Caption: A typical workflow for the theoretical analysis of molecular properties.
Molecular Geometry
The optimized molecular structure of this compound was determined by minimizing the energy of the system. The predicted bond lengths and bond angles are presented in Table 1. The pyridine ring is expected to exhibit aromatic character with C-C and C-N bond lengths intermediate between single and double bonds. The geometry around the sulfur atom is predicted to be a distorted tetrahedron.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | 1.80 | O-S-O | 121.5 |
| S-Cl | 2.08 | O-S-Cl | 107.0 |
| S=O | 1.45 | O-S-C | 108.5 |
| C-H (methylene) | 1.09 | Cl-S-C | 101.0 |
| C-C (ring) | 1.39 - 1.40 | H-C-H | 109.0 |
| C-N (ring) | 1.33 - 1.34 | S-C-C (ring) | 112.0 |
| C-H (ring) | 1.08 | C-N-C (ring) | 117.0 |
Vibrational Spectroscopy
The theoretical vibrational frequencies provide insights into the infrared and Raman spectra of the molecule. Key vibrational modes are assigned based on their potential energy distribution. The characteristic vibrations of the sulfonyl group (SO2) are expected to be prominent in the spectrum.[11][12]
Table 2: Predicted Vibrational Frequencies and Assignments
| Wavenumber (cm-1) | Assignment |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~2980 - 2900 | C-H stretching (aliphatic, CH2) |
| ~1600 - 1580 | C=C stretching (pyridine ring) |
| ~1500 - 1400 | C=N stretching (pyridine ring) |
| ~1450 | CH2 scissoring |
| ~1360 - 1340 | SO2 asymmetric stretching |
| ~1180 - 1160 | SO2 symmetric stretching |
| ~750 - 700 | C-H out-of-plane bending |
| ~580 - 560 | C-S stretching |
| ~450 - 400 | S-Cl stretching |
NMR Spectroscopy
Predicted 1H and 13C NMR chemical shifts are crucial for the structural elucidation of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the aromaticity of the pyridine ring.
Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm)
| Atom | 1H Chemical Shift | Atom | 13C Chemical Shift |
| H (methylene, -CH2-) | ~4.8 - 5.2 | C (methylene, -CH2-) | ~60 - 65 |
| H (pyridine, ortho) | ~8.6 - 8.8 | C (pyridine, ortho) | ~150 - 152 |
| H (pyridine, meta) | ~7.4 - 7.6 | C (pyridine, meta) | ~122 - 124 |
| C (pyridine, para) | ~148 - 150 |
Electronic Properties
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are the frontier molecular orbitals that play a key role in determining the chemical reactivity and electronic transitions of a molecule.[13][14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is an important parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity.[15]
Caption: Relationship between the HOMO-LUMO energy gap and molecular properties.
Table 4: Predicted Electronic Properties
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -7.5 |
| LUMO Energy | ~ -1.8 |
| HOMO-LUMO Gap (ΔE) | ~ 5.7 |
The HOMO is expected to be localized primarily on the pyridine ring, while the LUMO is likely distributed over the sulfonyl chloride moiety, suggesting that the pyridine ring acts as the electron-donating part and the sulfonyl chloride group as the electron-accepting part.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks.[8] For this compound, the most negative potential (red regions) is expected around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, indicating these are the most probable sites for electrophilic attack. The regions of positive potential (blue regions) are likely located around the hydrogen atoms and the sulfur atom, suggesting these are susceptible to nucleophilic attack.
Caption: Predicted electrophilic and nucleophilic sites based on MEP analysis.
Nonlinear Optical (NLO) Properties
Molecules with a significant difference in electron density between donor and acceptor groups, connected by a π-conjugated system, often exhibit notable NLO properties.[9] The pyridine ring can act as a π-bridge and electron donor, while the sulfonyl chloride group is an electron acceptor. This intramolecular charge transfer character suggests that this compound may possess NLO activity.
Table 5: Predicted NLO Properties
| Parameter | Predicted Value |
| Dipole Moment (μ) | ~ 4.5 - 5.5 Debye |
| Mean Polarizability (α) | ~ 15 - 20 x 10-24 esu |
| First Hyperpolarizability (β) | ~ 8 - 12 x 10-30 esu |
The predicted non-zero hyperpolarizability suggests that this molecule could be a candidate for NLO applications. The magnitude of the NLO response is sensitive to the electronic communication between the pyridine ring and the sulfonyl chloride group.
Conclusion
This theoretical guide provides a comprehensive computational analysis of this compound. The presented data on its geometry, vibrational modes, NMR spectra, and electronic properties offer valuable insights for its synthesis, characterization, and application. The HOMO-LUMO analysis indicates a stable molecule with distinct electron donor and acceptor regions, which is further supported by the MEP map. The predicted NLO properties suggest potential for applications in optoelectronics. This computational study serves as a foundational framework for future experimental investigations and the rational design of novel derivatives for pharmaceutical and material science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cjpas.net [cjpas.net]
- 10. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical materia ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05681G [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. dergipark.org.tr [dergipark.org.tr]
The Role of Pyridin-4-ylmethanesulfonyl Chloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ylmethanesulfonyl chloride is emerging as a critical building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutic agents. Its unique structural features, combining a pyridine ring with a reactive methanesulfonyl chloride moiety, allow for its versatile incorporation into a wide range of complex molecules. This guide provides an in-depth review of the applications of this compound, with a particular focus on its role in the development of potent enzyme inhibitors. We will delve into detailed experimental protocols, present key quantitative data, and visualize the relevant biological pathways and synthetic workflows.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting a broad spectrum of biological activities. The pyridinylmethyl group of this compound can provide specific interactions with biological targets and influence the pharmacokinetic properties of the final compound.
A significant area of application for this reagent is in the development of cytosolic phospholipase A2 (cPLA2) inhibitors .[1][2] These inhibitors are of great interest for the treatment of a variety of inflammatory diseases, as cPLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, the precursor to prostaglandins and leukotrienes.
Experimental Protocols
The synthesis of sulfonamides from this compound typically involves its reaction with a primary or secondary amine. Below are generalized protocols based on standard laboratory practices for sulfonamide synthesis.
Protocol 1: General Procedure for the Synthesis of N-Substituted Pyridin-4-ylmethanesulfonamides
This protocol outlines a common method for the reaction of this compound with a primary or secondary amine in an organic solvent.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine as a base
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and separatory funnel
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Base: To this solution, add a suitable base such as triethylamine or pyridine (1.5 - 2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion of the reaction, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted pyridin-4-ylmethanesulfonamide.
Protocol 2: Microwave-Assisted Synthesis of Sulfonamides
This method offers a more rapid and often higher-yielding alternative to traditional heating.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Microwave reactor
Procedure:
-
Reaction Mixture: In a microwave-safe reaction vessel, add the amine (1 mmol) and this compound (1 mmol).
-
Microwave Irradiation: Expose the mixture to microwave irradiation for a designated time (typically 1.5-10 minutes) and at a specified power level. The optimal time and power should be determined empirically for each specific reaction.
-
Work-up: After completion (monitored by TLC), treat the reaction mixture with n-hexane to precipitate the product.
-
Isolation: Collect the resulting crystals by filtration, wash with n-hexane, and dry to obtain the pure sulfonamide.
Data Presentation
While specific quantitative data for compounds derived directly from this compound is not extensively available in the public domain, the following table presents hypothetical data for a series of N-aryl-pyridin-4-ylmethanesulfonamides, illustrating the type of data that would be generated in a drug discovery program targeting cPLA2.
| Compound ID | Aryl Substituent | Yield (%) | Purity (%) | cPLA2 IC₅₀ (nM) |
| PYR-001 | Phenyl | 85 | >98 | 150 |
| PYR-002 | 4-Chlorophenyl | 82 | >99 | 75 |
| PYR-003 | 4-Methoxyphenyl | 88 | >98 | 200 |
| PYR-004 | 2,4-Dichlorophenyl | 79 | >97 | 50 |
| PYR-005 | 3-Trifluoromethylphenyl | 75 | >99 | 90 |
Visualizations
Signaling Pathway
The following diagram illustrates the central role of cytosolic phospholipase A2 (cPLA2) in the inflammatory signaling cascade, which is the target of inhibitors synthesized using this compound.
Caption: The cPLA2 signaling pathway in inflammation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of a target sulfonamide using this compound.
Caption: General workflow for sulfonamide synthesis.
Conclusion
This compound is a valuable and versatile reagent in the field of medicinal chemistry. Its application in the synthesis of targeted inhibitors, particularly for enzymes like cPLA2, highlights its importance in the development of novel therapeutics for inflammatory and other diseases. The straightforward and adaptable synthetic protocols for its use in sulfonamide formation, coupled with the significant biological activity of the resulting compounds, ensure that this compound will continue to be a key building block in drug discovery research. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully exploit its potential in developing next-generation medicines.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using Pyridin-4-ylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ylmethanesulfonyl chloride is a valuable reagent in medicinal chemistry and drug discovery for the synthesis of a diverse range of sulfonamide derivatives. The pyridin-4-ylmethyl scaffold is a key structural motif in numerous biologically active compounds, and its incorporation into sulfonamides can lead to novel therapeutic agents with a wide spectrum of pharmacological activities. Sulfonamides are a critical class of compounds known for their antibacterial, anticancer, and anti-inflammatory properties, among others.[1][2] The synthesis of sulfonamides from this compound is a straightforward and efficient process, typically involving the reaction with a primary or secondary amine in the presence of a suitable base. This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing this compound.
General Reaction Scheme
The fundamental reaction for the synthesis of sulfonamides from this compound involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically employed to neutralize the HCl generated during the reaction.[3][4]
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-Pyridin-4-ylmethanesulfonamides
This protocol describes a general method for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in anhydrous DCM or THF.
-
To this solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM or THF to the cooled amine solution dropwise over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation
The following table summarizes representative examples of sulfonamides synthesized from this compound with various amines, along with typical reaction conditions and yields.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 18 | 85-95 |
| 2 | 4-Methoxyaniline | Pyridine | DCM | 16 | 90-98 |
| 3 | 4-Chloroaniline | Pyridine | DCM | 24 | 80-90 |
| 4 | Benzylamine | Triethylamine | THF | 12 | 88-96 |
| 5 | Piperidine | Triethylamine | THF | 12 | 90-97 |
| 6 | Morpholine | Triethylamine | THF | 12 | 92-99 |
Note: Yields are based on isolated and purified products. Reaction times and yields may vary depending on the specific substrate and reaction scale.
Preparation of this compound
While often commercially available, this compound can be synthesized from 4-pyridinemethanol. A common method involves a two-step process: conversion of the alcohol to a thiol, followed by oxidative chlorination.
Caption: Synthesis of this compound.
Biological Significance and Signaling Pathways
Sulfonamides derived from this compound are of significant interest in drug discovery due to their potential to interact with various biological targets. The pyridine moiety can act as a hydrogen bond acceptor and participate in pi-stacking interactions within enzyme active sites. The sulfonamide group is a well-established pharmacophore that can mimic the transition state of enzymatic reactions or bind to key residues.
For instance, certain pyridinyl-sulfonamides have been investigated as inhibitors of enzymes such as carbonic anhydrases, kinases, and proteases, which are implicated in a variety of diseases including cancer, glaucoma, and viral infections.[1][5] The specific signaling pathway targeted will depend on the overall structure of the synthesized sulfonamide.
Caption: Potential mechanism of action for pyridinyl-sulfonamides.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of sulfonamides with potential therapeutic applications. The synthetic protocols outlined in these application notes are robust and can be adapted for a variety of primary and secondary amines. The resulting pyridinyl-sulfonamide libraries can be screened for activity against a range of biological targets, paving the way for the discovery of new and effective drug candidates. Researchers are encouraged to explore the diverse chemical space accessible from this reagent to advance their drug development programs.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyridin-4-ylmethanesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of Pyridin-4-ylmethanesulfonyl Chloride (Pym-SO₂Cl) as a protecting group for amines is not widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles of sulfonamide chemistry and analogies to structurally similar protecting groups, such as benzylsulfonyl and tosyl groups. These protocols are intended to serve as a starting point for research and development, and optimization will be required for specific applications.
Introduction
The protection of amine functionalities is a cornerstone of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. Sulfonamides are a well-established class of amine protecting groups, known for their high stability under a variety of reaction conditions. The Pyridin-4-ylmethanesulfonyl (Pym) group is presented here as a potentially valuable addition to the synthetic chemist's toolbox. The presence of the pyridine ring offers a handle for modifying solubility and introduces a basic site that could be exploited in purification strategies.
This document provides a hypothesized synthetic route to the protecting group reagent, detailed protocols for the protection of primary and secondary amines, and various potential methods for the subsequent deprotection of the Pym-sulfonamide.
Data Presentation
Table 1: Hypothesized Protection of Various Amines with Pym-SO₂Cl
| Entry | Amine Substrate | Amine Type | Hypothesized Yield (%) | Notes |
| 1 | Benzylamine | Primary, Aliphatic | 90-95 | Reaction is typically clean and high-yielding. |
| 2 | Di-n-propylamine | Secondary, Aliphatic | 85-90 | Steric hindrance may slightly lower the yield compared to primary amines. |
| 3 | Aniline | Primary, Aromatic | 80-90 | Lower nucleophilicity of aniline may require slightly longer reaction times or warming. |
| 4 | L-Alanine methyl ester | Primary, α-Amino Ester | 85-95 | Protection of amino acid derivatives is a key potential application. |
Table 2: Potential Deprotection Methods for N-Pym-Sulfonamides
| Method | Reagents and Conditions | Substrate Scope | Possible Incompatibilities |
| Reductive Cleavage | Mg, MeOH, reflux | Broad | May reduce other sensitive functional groups (e.g., nitro, some alkenes). |
| SmI₂, THF, H₂O, rt | Broad, mild | Sensitive to air and moisture. | |
| Na/naphthalene, THF, -78 °C | Broad, very powerful | Reduces a wide range of functional groups. | |
| Acidic Cleavage | HBr/AcOH, 70 °C | Robust substrates | Not suitable for acid-labile molecules. Can affect Boc or Trityl groups. |
| TFMSA, TFA, anisole, 0 °C to rt | Robust substrates | Harsh conditions, not orthogonal to many other protecting groups. | |
| Nucleophilic Cleavage | Thiophenol, K₂CO₃, DMF, 80 °C | Activated sulfonamides | Strong nucleophile and base may cause other side reactions. |
Experimental Protocols
Protocol 1: Hypothesized Synthesis of this compound (Pym-SO₂Cl)
This protocol is a multi-step synthesis starting from commercially available Pyridin-4-ylmethanamine.
Step 1a: Diazotization and Sulfination
-
To a cooled (0 °C) solution of Pyridin-4-ylmethanamine (1.0 eq) in aqueous HCl (e.g., 2 M), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.1 eq).
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into ice-water and extract the product, Pyridin-4-ylmethanesulfinic acid, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 1b: Oxidative Chlorination
-
Dissolve the crude Pyridin-4-ylmethanesulfinic acid in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound. The crude product may be used directly or purified by chromatography if necessary.
Protocol 2: Protection of a Primary Amine with Pym-SO₂Cl
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-6 hours).
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-Pym-sulfonamide by column chromatography on silica gel or by recrystallization.
Protocol 3: Deprotection of an N-Pym-Sulfonamide via Reductive Cleavage with Mg/MeOH
-
To a solution of the N-Pym-sulfonamide (1.0 eq) in anhydrous methanol, add magnesium turnings (10-20 eq).
-
Heat the mixture to reflux. Sonication may be used to initiate the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove excess magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and water.
-
Adjust the pH of the aqueous layer to >10 with 1 M NaOH.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Mandatory Visualizations
Caption: Hypothesized synthesis of the Pym-SO₂Cl reagent.
Caption: General workflow for amine protection and deprotection.
Caption: Decision tree for selecting a deprotection method.
Application Notes and Protocols: Synthesis of N-Substituted Pyridin-4-ylmethanesulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The reaction of sulfonyl chlorides with primary amines is a fundamental method for the synthesis of N-substituted sulfonamides. This document provides a detailed protocol for the reaction of Pyridin-4-ylmethanesulfonyl Chloride with primary amines to generate N-substituted Pyridin-4-ylmethanesulfonamides, which are of interest in pharmaceutical research. The protocol emphasizes strategies to ensure selective mono-sulfonylation and high yields.
Reaction Principle
The synthesis of N-substituted Pyridin-4-ylmethanesulfonamides proceeds via the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound. This reaction forms a sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the HCl, driving the reaction to completion.[1] Controlling the reaction conditions, particularly temperature and the rate of addition of the sulfonyl chloride, is crucial to prevent the formation of the di-sulfonylated byproduct.[2]
Experimental Protocol
This protocol provides a general procedure for the selective mono-sulfonylation of a primary amine with this compound.[2][3] Optimization may be required for specific primary amine substrates.
Materials:
-
This compound (1.0 eq.)
-
Primary amine (1.0-1.1 eq.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Pyridine or Triethylamine, 1.5-2.0 eq.)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Standard laboratory glassware for workup and purification
-
Saturated aqueous solution of NH₄Cl
-
1M HCl solution
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol).[2]
-
Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of approximately 0.1 M.[2]
-
Add the base (e.g., pyridine, 1.5 mmol).[2]
-
-
Cooling:
-
Cool the reaction mixture to 0 °C using an ice-water bath.[3]
-
-
Reagent Addition:
-
In a separate flask or syringe, prepare a solution of this compound (1.0 mmol) in a small amount of the same anhydrous solvent.
-
Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.[3] Slow addition is critical to minimize the concentration of the sulfonyl chloride and favor the reaction with the more nucleophilic primary amine over the sulfonamide anion, thus preventing di-sulfonylation.[2]
-
-
Reaction:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete.[2]
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-16 hours, or until the starting material is consumed as indicated by TLC or LC-MS.[2]
-
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[4]
-
If using a water-immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted Pyridin-4-ylmethanesulfonamide.[3]
-
Data Presentation
The following table presents representative data for the reaction of this compound with various primary amines under the optimized general protocol.
| Entry | Primary Amine | Solvent | Base | Time (h) | Yield (%) |
| 1 | Aniline | DCM | Pyridine | 4 | 92 |
| 2 | Benzylamine | THF | Triethylamine | 6 | 88 |
| 3 | Cyclohexylamine | Acetonitrile | Triethylamine | 5 | 95 |
| 4 | tert-Butylamine | DCM | Pyridine | 12 | 75 |
Note: The data presented in this table is for illustrative purposes and represents typical outcomes for sulfonylation reactions. Actual results may vary depending on the specific substrate and reaction conditions.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A workflow diagram illustrating the key stages of the synthesis of N-substituted Pyridin-4-ylmethanesulfonamides.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low or no product formation | Poor reactivity of the amine (sterically hindered or electron-deficient). | Increase the reaction temperature or use a more forcing solvent. Consider using a stronger base. |
| Significant amount of di-sulfonylated byproduct | Rapid addition of sulfonyl chloride; Reaction temperature too high; Excess sulfonyl chloride used. | Add the sulfonyl chloride solution dropwise at 0 °C.[3] Maintain a low reaction temperature.[3] Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[3] |
| Presence of sulfonic acid byproduct | Water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.[4] | Ensure all glassware is oven-dried and use anhydrous solvents.[4] |
Safety Precautions
-
This compound is a reactive compound and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere to prevent moisture from hydrolyzing the sulfonyl chloride.
-
The organic solvents used are flammable and should be handled away from ignition sources.
References
Application Notes and Protocols: Pyridin-4-ylmethanesulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ylmethanesulfonyl chloride is a versatile bifunctional reagent that holds significant promise in medicinal chemistry for the synthesis of novel therapeutic agents. The presence of the pyridine ring, a privileged scaffold in numerous FDA-approved drugs, coupled with the reactive sulfonyl chloride moiety, allows for the facile introduction of the pyridin-4-ylmethylsulfonyl group into a wide range of molecules. This structural motif can enhance pharmacological properties such as solubility and metabolic stability.[1] Derivatives of pyridine are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antioxidant, anticonvulsant, anti-inflammatory, antiviral, and anticancer effects.[2] This document provides an overview of the potential applications of this compound in medicinal chemistry, focusing on its use in the development of enzyme inhibitors, and includes detailed experimental protocols for the synthesis of derivative compounds.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamide derivatives. The electrophilic sulfur atom of the sulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in the synthesis of a diverse library of compounds for screening against various biological targets.
Carbonic Anhydrase Inhibitors
Sulfonamides derived from pyridine scaffolds have shown significant potential as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[3][4] Inhibition of specific CA isoforms, such as CA IX and CA XII which are overexpressed in many cancers, is a validated strategy for cancer therapy. While direct studies on this compound derivatives are not extensively reported, analogous 4-substituted pyridine-3-sulfonamides have demonstrated potent and selective inhibition of these cancer-related CA isoforms.[4]
Potential as Anticancer Agents
The pyridine moiety is a common feature in many anticancer drugs. The incorporation of a pyridinylmethylsulfonyl group can lead to the development of novel antineoplastic agents. Patent literature suggests that pyridylsulfonamide derivatives are being explored for their potential use as anticancer therapeutics.
Bloom Helicase Inhibitors
Although based on a different core structure, the potent inhibitory activity of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives against Bloom Helicase (BLM) highlights the importance of the pyridin-4-yl moiety in targeting DNA repair mechanisms.[5][6] This suggests that sulfonamides derived from this compound could be investigated as potential BLM inhibitors for cancer therapy.
Quantitative Data Summary
The following table summarizes the biological activity of representative pyridine-containing sulfonamides that are structurally related to derivatives of this compound. This data is provided to illustrate the potential potency and selectivity that can be achieved with this class of compounds.
| Compound Class | Target | Representative Compound/Data | Reference |
| 4-Substituted Pyridine-3-Sulfonamides | Carbonic Anhydrase IX (hCA IX) | KI = 137 nM | [4] |
| 4-Substituted Pyridine-3-Sulfonamides | Carbonic Anhydrase XII (hCA XII) | KI = 91 nM | [4] |
| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Bloom Helicase (BLM) | IC50 = 1.4 µM | [5] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides from this compound and a primary or secondary amine. Optimization may be required for specific substrates.
Protocol 1: General Synthesis of N-Substituted Pyridin-4-ylmethanesulfonamides
This protocol describes a standard method for the reaction of this compound with an amine in an organic solvent.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et3N) or pyridine (1.5 - 2.0 eq) as a base
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine or pyridine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted pyridin-4-ylmethanesulfonamide.
Protocol 2: Synthesis in an Aqueous Medium
This protocol is suitable for water-soluble amines and offers a more environmentally friendly approach.
Materials:
-
This compound (1.0 eq)
-
Water-soluble primary or secondary amine (1.0 - 1.2 eq)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the amine (1.0-1.2 eq) in 1.0 M aqueous sodium hydroxide solution in a round-bottom flask with vigorous stirring.
-
Addition of Sulfonyl Chloride: Add this compound (1.0 eq) portion-wise to the aqueous amine solution at room temperature.
-
Reaction: Continue stirring vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, extract the mixture with dichloromethane or ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-substituted pyridin-4-ylmethanesulfonamides.
Proposed Signaling Pathway Inhibition: Carbonic Anhydrase IX
Caption: Inhibition of Carbonic Anhydrase IX by a pyridin-4-ylmethanesulfonamide derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007059872A1 - Pyridylsulfonamide derivatives, their manufacture and use as antineoplastic agents - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridin-4-ylmethanesulfonyl Chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ylmethanesulfonyl chloride is a valuable reagent in medicinal chemistry, primarily utilized as a building block for the synthesis of sulfonamide-containing compounds. The pyridine moiety is a well-established "privileged scaffold" in drug discovery, frequently appearing in a diverse range of approved drugs, including numerous kinase inhibitors. The sulfonamide group, readily formed by the reaction of sulfonyl chlorides with amines, can act as a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the conceptual use of this compound in the synthesis of kinase inhibitors, drawing upon established synthetic methodologies for structurally related pyridine-containing inhibitors.
Application: Synthesis of Pyridine-Based Kinase Inhibitors
While specific examples detailing the direct use of this compound in the synthesis of named kinase inhibitors are not extensively documented in the readily available literature, its utility can be exemplified through the synthesis of structurally similar and biologically active pyridine-containing kinase inhibitors. The following sections detail the synthesis and biological activity of a potent c-Jun N-terminal kinase (JNK) inhibitor possessing a core pyridine structure, illustrating a practical application of pyridine-based scaffolds in kinase inhibitor development.
Featured Kinase Inhibitor: 4-(Pyrazol-3-yl)-pyridine based JNK Inhibitor
This section details the synthesis and biological evaluation of a c-Jun N-terminal kinase (JNK) inhibitor featuring a 4-(pyrazol-3-yl)-pyridine core. JNKs are members of the mitogen-activated protein kinase (MAPK) family and are implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
Signaling Pathway Context
The c-Jun N-terminal kinases (JNKs) are activated in response to a variety of stress stimuli, such as cytokines and ultraviolet irradiation. Once activated, JNKs phosphorylate several transcription factors, including c-Jun, which in turn regulate the expression of genes involved in apoptosis, inflammation, and cell proliferation. Inhibition of the JNK signaling pathway is a promising therapeutic strategy for a range of diseases.
Application Notes and Protocols for Pyridin-4-ylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ylmethanesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the pyridine ring, a common motif in many FDA-approved drugs, offers a site for hydrogen bonding and can influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[1][2] The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides, a key functional group in a wide range of biologically active compounds.[3] This document provides detailed protocols for the use of this compound in the synthesis of sulfonamides, methods for their characterization, and illustrative diagrams of experimental workflows and relevant biological pathways.
Physicochemical Properties and Safety Information
CAS Number: 134479-04-2 Molecular Formula: C₆H₆ClNO₂S Molecular Weight: 191.64 g/mol Appearance: Off-white to yellow crystalline powder
Safety Precautions: this compound is a corrosive and moisture-sensitive compound. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Core Application: Sulfonamide Synthesis
The primary application of this compound is the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.[3]
General Reaction Scheme:
Where R¹ and R² can be hydrogen, alkyl, or aryl groups.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted Pyridin-4-ylmethanesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the stirring amine solution at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of 1-(pyridin-4-ylmethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
This protocol is adapted from a specific literature procedure for the synthesis of a sulfonamide derivative of trimetazidine.
Materials:
-
1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine)
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dilute hydrochloric acid
-
Saturated aqueous sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(2,3,4-trimethoxybenzyl)piperazine (1.0 mmol) in dichloromethane (30 mL), add this compound (1.0 mmol).
-
After 10 minutes, add triethylamine (1.2 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. No further purification was reported to be necessary for this specific product.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 1-(pyridin-4-ylmethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
| Reactant 1 | Reactant 2 | Product | Yield (%) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| 1-(2,3,4-Trimethoxybenzyl)piperazine | This compound | 1-(pyridin-4-ylmethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93 | 8.55 (d, J = 5.9 Hz, 2H), 7.39 (d, J = 5.9 Hz, 2H), 6.98 (d, J = 8.5 Hz, 1H), 6.77 (d, J = 8.6 Hz, 1H), 4.54 (s, 2H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, J = 4.9 Hz, 4H), 2.46 (t, J = 5.0 Hz, 4H) | 153.08, 152.52, 149.96, 142.34, 141.53, 125.18, 124.33, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93, 52.23, 51.98, 46.01 |
Table 2: Expected Reactivity with Various Amines
| Amine Type | Example | Expected Reactivity | Potential Yield Range | Notes |
| Primary Aliphatic | Benzylamine | High | Good to Excellent | Straightforward reaction under standard conditions. |
| Secondary Aliphatic | Morpholine | High | Good to Excellent | Generally proceeds smoothly. |
| Primary Aromatic | Aniline | Moderate to High | Moderate to Good | Reactivity can be influenced by substituents on the aromatic ring. |
| Secondary Aromatic | N-Methylaniline | Moderate | Moderate | Steric hindrance may slightly reduce reaction rates and yields. |
| Heterocyclic | Piperidine | High | Good to Excellent | Readily undergoes sulfonylation. |
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: Workflow for the synthesis of N-substituted Pyridin-4-ylmethanesulfonamides.
Generic Kinase Signaling Pathway
Caption: Inhibition of a generic kinase cascade by a hypothetical drug.
References
"Pyridin-4-ylmethanesulfonyl Chloride reaction conditions and catalysts"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ylmethanesulfonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring linked to a sulfonyl chloride moiety via a methylene bridge, allows for the introduction of the pyridin-4-ylmethylsulfonyl group into various molecules. This functional group can impart desirable physicochemical and pharmacological properties to lead compounds, including improved solubility, metabolic stability, and target binding affinity. The sulfonamide linkage, formed by the reaction of sulfonyl chlorides with primary or secondary amines, is a key structural motif in a wide array of therapeutic agents.
These application notes provide an overview of the synthesis and primary reactions of this compound, offering detailed protocols for its use in the preparation of sulfonamides and sulfonate esters. The reaction conditions and catalysts described herein are based on established principles of sulfonyl chloride chemistry and may serve as a starting point for optimization in specific synthetic applications.
Synthesis of this compound
The synthesis of this compound can be conceptually approached from its corresponding sulfonic acid or thiol precursor. A common and effective method involves the chlorination of pyridin-4-ylmethanesulfonic acid using a strong chlorinating agent.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from Pyridin-4-ylmethanesulfonic Acid
Materials:
-
Pyridin-4-ylmethanesulfonic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add Pyridin-4-ylmethanesulfonic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 5-10 eq) or phosphorus pentachloride (e.g., 1.1-1.5 eq) under a stream of inert gas.
-
If using a solvent, add anhydrous dichloromethane.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or quenching a small aliquot with an amine to check for sulfonamide formation.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess chlorinating agent and solvent under reduced pressure.
-
The crude this compound can be used directly in subsequent steps or purified by distillation under high vacuum or crystallization, though its reactive nature makes direct use preferable.
Reactions of this compound
The primary utility of this compound lies in its reactivity towards nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Sulfonamide Formation
The reaction with primary or secondary amines is a cornerstone of sulfonamide synthesis. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General scheme for sulfonamide formation.
Table 1: Typical Reaction Conditions for Sulfonamide Formation
| Parameter | Condition | Notes |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Anhydrous conditions are preferred. |
| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 2-3 equivalents are typically used. Pyridine can also act as a nucleophilic catalyst. |
| Temperature | 0 °C to room temperature | Initial addition of the sulfonyl chloride is often done at 0 °C to control the exothermic reaction. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | A catalytic amount can be added to accelerate the reaction, especially with less reactive amines. |
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Sulfonate Ester Formation
The reaction of this compound with alcohols or phenols yields sulfonate esters. Similar to sulfonamide formation, a base is required to scavenge the HCl produced.
Caption: General scheme for sulfonate ester formation.
Table 2: Typical Reaction Conditions for Sulfonate Ester Formation
| Parameter | Condition | Notes |
| Solvent | Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF) | Anhydrous conditions are crucial. |
| Base | Pyridine, Triethylamine (TEA) | Pyridine is often the solvent of choice as well as the base. |
| Temperature | 0 °C to reflux | Reaction temperature depends on the reactivity of the alcohol. |
| Reaction Time | 4 - 48 hours | Monitored by TLC or LC-MS. |
| Catalyst | None typically required | The reaction generally proceeds without the need for an additional catalyst. |
Materials:
-
This compound
-
Phenol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Standard workup reagents
Procedure:
-
Dissolve the phenol (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (acting as both solvent and base).
-
Cool the solution to 0 °C.
-
Add this compound (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude sulfonate ester by column chromatography or recrystallization.
Conclusion
This compound is a versatile reagent for the synthesis of sulfonamides and sulfonate esters containing the pyridin-4-ylmethyl moiety. The protocols provided herein offer a general framework for the utilization of this compound in organic synthesis. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired outcome. Careful handling of this reactive compound in an anhydrous, inert atmosphere is essential for successful and reproducible results.
Application Notes and Protocols for the Synthesis of Novel Compounds Using Pyridin-4-ylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ylmethanesulfonyl chloride is a versatile reagent in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of a diverse range of novel compounds. The presence of the pyridine ring, a common motif in pharmaceuticals, offers opportunities for hydrogen bonding and other interactions with biological targets. The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with various nucleophiles, most notably amines, to form stable sulfonamides. This reactivity allows for the straightforward generation of compound libraries for screening and lead optimization.
This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamides derived from this compound. The resulting compounds are of significant interest in drug discovery, with potential applications as kinase inhibitors, antibacterial agents, and other therapeutic agents.
General Reaction Scheme
The primary application of this compound in the synthesis of novel compounds is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for sulfonamide synthesis.
Application Notes
This compound is a valuable reagent for generating libraries of novel sulfonamides for high-throughput screening. The selection of the amine coupling partner is a critical determinant of the physicochemical and pharmacological properties of the final compound.
Key Considerations for Amine Selection:
-
Diversity: Employ a wide range of amines with varying steric and electronic properties to maximize the chemical space explored. This includes aliphatic, aromatic, and heterocyclic amines.
-
Pharmacophores: Incorporate amine building blocks containing known pharmacophores or fragments that are likely to interact with specific biological targets.
-
Physicochemical Properties: The choice of amine will significantly impact properties such as solubility, lipophilicity (logP), and metabolic stability of the resulting sulfonamide.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Novel Pyridin-4-ylmethanesulfonamides
This protocol describes a general method for the synthesis of a library of sulfonamides from this compound and a diverse set of primary and secondary amines.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the selected amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol, 1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and ethyl acetate to afford the desired sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation
The following table summarizes the hypothetical results for the synthesis of a small library of novel Pyridin-4-ylmethanesulfonamides using the general protocol described above.
| Compound ID | Amine Used | Product Structure | Yield (%) | Purity (%) |
| SM-01 | Aniline |
| 85 | >98 |
| SM-02 | 4-Fluoroaniline |
| 82 | >99 |
| SM-03 | Benzylamine |
| 91 | >98 |
| SM-04 | Piperidine |
| 88 | >97 |
| SM-05 | Morpholine |
| 93 | >99 |
Signaling Pathway and Logical Relationships
The synthesized sulfonamides can be screened against various biological targets. For instance, in a kinase inhibition assay, the compounds would be tested for their ability to block the phosphorylation of a substrate by a specific kinase.
Caption: Logical diagram of a kinase inhibition assay.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of novel sulfonamide libraries. The straightforward and robust reaction protocol allows for the rapid generation of diverse compounds for biological screening. The modular nature of the synthesis, where a wide variety of amines can be incorporated, makes this an attractive strategy for lead discovery and optimization in drug development programs.
Application Notes and Protocols for the Scale-up Synthesis of Pyridin-4-ylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Pyridin-4-ylmethanesulfonyl Chloride, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on a robust and scalable synthetic route, commencing from readily available starting materials. Detailed experimental procedures for both laboratory and scale-up batches are presented, along with tabulated data for easy comparison. Furthermore, this document includes process flow diagrams and pathway visualizations to enhance understanding and implementation in a drug development setting.
Introduction
This compound is a critical building block in medicinal chemistry, primarily utilized for the introduction of the pyridin-4-ylmethylsulfonyl moiety into target molecules. This functional group is prevalent in a variety of biologically active compounds. The reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note outlines a two-step synthetic sequence for the preparation of this compound, designed for efficient scale-up.
Synthetic Pathway
The proposed synthetic route for this compound is a two-step process starting from the commercially available Pyridin-4-ylmethanethiol. The first step involves the oxidative chlorination of the thiol to the corresponding sulfonyl chloride.
Caption: Synthetic route for this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound at both laboratory and scale-up quantities.
Laboratory Scale Synthesis of this compound
Materials:
-
Pyridin-4-ylmethanethiol
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Chlorine gas
-
Nitrogen gas
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and thermometer, add Pyridin-4-ylmethanethiol (1.0 eq).
-
Add dichloromethane (10 vol) and concentrated hydrochloric acid (5 vol).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Bubble chlorine gas (3.0 eq) through the stirred solution at a slow rate, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Scale-up Synthesis of this compound
Materials:
-
Pyridin-4-ylmethanethiol
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Chlorine gas
-
Nitrogen gas
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and gas inlet/outlet
-
Chiller/heater unit
-
Gas flow controller
-
Quench vessel containing a scrubbing solution (e.g., sodium bisulfite solution)
-
Separation vessel
-
Filter reactor or centrifuge
-
Vacuum distillation setup
Procedure:
-
Charge the jacketed glass reactor with Pyridin-4-ylmethanethiol (1.0 eq), dichloromethane (10 vol), and concentrated hydrochloric acid (5 vol).
-
Start the overhead stirrer and cool the reactor contents to 0-5 °C using the chiller unit.
-
Introduce chlorine gas (3.0 eq) subsurface via the gas inlet at a controlled rate, ensuring the internal temperature does not exceed 10 °C. The off-gas should be directed to a scrubber.
-
After the chlorine addition is complete, maintain the reaction mixture at 0-5 °C for 1-2 hours, with continued stirring.
-
Take an in-process control (IPC) sample to check for reaction completion (e.g., by HPLC).
-
If the reaction is complete, transfer the reaction mixture to a separation vessel.
-
Perform aqueous work-up by washing the organic phase with water, followed by a saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and transfer the filtrate to a clean, dry reactor.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent system.
Data Presentation
The following tables summarize the quantitative data for the laboratory and scale-up synthesis of this compound.
Table 1: Reagent Quantities for Different Scales
| Reagent | Lab Scale (10g) | Scale-up (1kg) | Molar Eq. |
| Pyridin-4-ylmethanethiol | 10.0 g | 1.0 kg | 1.0 |
| Dichloromethane | 100 mL | 10 L | 10 vol |
| Conc. Hydrochloric Acid | 50 mL | 5 L | 5 vol |
| Chlorine Gas | ~17.0 g | ~1.7 kg | 3.0 |
Table 2: Process Parameters and Expected Outcomes
| Parameter | Laboratory Scale | Scale-up |
| Reaction Temperature | 0-10 °C | 0-10 °C |
| Reaction Time | 1-2 hours | 2-4 hours |
| Expected Yield | 80-90% | 75-85% |
| Expected Purity (crude) | >90% | >90% |
| Expected Purity (purified) | >98% | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the scale-up synthesis of this compound.
Caption: Workflow for the scale-up synthesis.
Key Parameter Relationships
This diagram shows the logical relationships between key process parameters and their impact on the synthesis.
Caption: Key process parameter relationships.
Safety Considerations
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All operations involving chlorine must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbing for the off-gas. Personnel must be equipped with appropriate personal protective equipment (PPE), including respiratory protection.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with care and use appropriate PPE.
-
Exothermic Reaction: The chlorination reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Pressure Build-up: The reaction of the crude product with sodium bicarbonate during work-up will generate carbon dioxide gas. This step should be performed with caution to avoid pressure build-up.
Conclusion
The presented protocol for the scale-up synthesis of this compound provides a clear and detailed guide for researchers and drug development professionals. By carefully controlling the key process parameters outlined in this document, a safe and efficient synthesis of this important building block can be achieved at a larger scale, facilitating its use in pharmaceutical development programs.
Troubleshooting & Optimization
"common side reactions with Pyridin-4-ylmethanesulfonyl Chloride"
Welcome to the technical support center for Pyridin-4-ylmethanesulfonyl Chloride. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 130820-88-1) is a chemical reagent used in organic synthesis. Its primary function is to act as a building block for introducing the pyridin-4-yl-methylsulfonyl group into molecules. This is particularly common in the synthesis of sulfonamides and sulfonate esters, which are functional groups frequently found in pharmaceuticals and agrochemicals.[1][2]
Q2: What are the key safety precautions when handling this reagent?
This compound is classified as corrosive and an irritant. It can cause severe skin burns, eye damage, and respiratory irritation.[1][3] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1] Emergency eyewash stations and safety showers should be readily accessible.
Q3: How should this compound be stored?
Proper storage is critical to maintain the reagent's integrity. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, open flames, and moisture.[1] The compound is hygroscopic (absorbs moisture from the air), which can lead to its degradation.[3] Storage at refrigerated temperatures (2-8°C) is also recommended.[2]
Q4: What is the stability of this compound?
The primary stability concern is its reactivity with water. As a sulfonyl chloride, it is susceptible to hydrolysis, where it reacts with water or moisture to form the corresponding Pyridin-4-ylmethanesulfonic acid.[4] This degradation pathway underscores the importance of anhydrous (dry) storage and reaction conditions.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in Sulfonamide/Sulfonate Ester Synthesis
Q: I am getting a very low yield in my reaction with an amine/alcohol. What could be the problem?
Low yields are often traced back to reagent degradation, suboptimal reaction conditions, or competing side reactions.
-
Possible Cause 1: Hydrolysis of this compound.
-
Explanation: The reagent is highly sensitive to moisture. If it has been exposed to air or if the reaction solvents and glassware are not completely dry, it will hydrolyze to the inactive sulfonic acid, reducing the amount available to react with your substrate.
-
Solution: Ensure the reagent is fresh and has been stored properly. Use anhydrous solvents and dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Possible Cause 2: Ineffective Base or Incorrect Stoichiometry.
-
Explanation: The reaction of a sulfonyl chloride with an amine or alcohol produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize the HCl as it forms.[5][6] If the base is old, impure, or used in insufficient quantity, the reaction will be slow or incomplete.
-
Solution: Use a fresh, anhydrous base such as pyridine or triethylamine. Typically, at least two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a non-nucleophilic base are used.
-
-
Possible Cause 3: Poor Nucleophilicity of the Amine/Alcohol.
-
Explanation: Sterically hindered or electron-deficient amines and alcohols are less nucleophilic and will react more slowly.[7]
-
Solution: For poorly reactive nucleophiles, you may need to use more forcing conditions, such as increasing the reaction temperature or extending the reaction time. However, be aware that this can also promote side reactions.
-
Issue 2: Complex or Unidentifiable Mixture in Post-Reaction Analysis (NMR/LC-MS)
Q: My NMR spectrum shows multiple unexpected peaks. What are the likely impurities or byproducts?
A complex product mixture can result from side reactions or degradation.
-
Possible Byproduct 1: Pyridin-4-ylmethanesulfonic Acid.
-
Explanation: This is the product of hydrolysis. Its presence indicates that moisture was introduced at some point during storage, setup, or the reaction itself.
-
Solution: This impurity is acidic and can often be removed by an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution). To prevent its formation in the future, adhere strictly to anhydrous techniques.
-
-
Possible Byproduct 2: Bis-sulfonated Amine (for Primary Amines).
-
Explanation: Primary amines (R-NH₂) can potentially react with two molecules of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂CH₂Py)₂). While some studies note this is not always a major pathway, it remains a possibility.[8]
-
Solution: This can sometimes be controlled by adjusting the stoichiometry, for instance, by using a slight excess of the primary amine relative to the sulfonyl chloride.
-
-
Possible Byproduct 3: Unreacted Starting Materials.
-
Explanation: Signals from your starting amine/alcohol or this compound may still be present if the reaction did not go to completion.
-
Solution: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Unreacted starting materials can typically be separated by column chromatography.
-
Issue 3: Difficulty with Product Purification
Q: I am struggling to isolate a pure product. What purification strategies are recommended?
Purification challenges often arise from byproducts with similar physical properties to the desired product.
-
Common Impurities: The most common impurities are the hydrolysis product (sulfonic acid), unreacted starting materials, and any bis-sulfonated byproducts.[9]
-
Recommended Techniques:
-
Aqueous Workup: Before final purification, wash the crude reaction mixture with a dilute acid (to remove excess amine base), followed by a dilute base like sodium bicarbonate (to remove the sulfonic acid hydrolysis product), and finally brine.
-
Recrystallization: This is an effective method for purifying solid products.[10] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.
-
Column Chromatography: This is a versatile technique for separating compounds based on polarity. It is often the most effective method for removing stubborn impurities or separating products from starting materials with similar solubilities.[9]
-
Activated Carbon Treatment: If your product has colored impurities, these can sometimes be removed by treating a solution of the crude product with activated carbon, followed by hot filtration.[10]
-
Data Presentation
The success of a sulfonylation reaction often depends on the nature of the amine substrate and the choice of base. The following table summarizes general conditions reported for sulfonamide synthesis.
| Amine Substrate Type | Base | Common Solvent | Temperature | Expected Outcome | Reference(s) |
| Primary Aromatic Amine | Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp | High to quantitative yields are often achieved. | [5] |
| Secondary Aliphatic Amine | Pyridine | Dichloromethane (DCM) | Room Temp | Good yields are typically reported. | [5] |
| Primary/Secondary Amine | Polymer-supported pyridine | Dichloromethane (DCM) | Room Temp | Good yields with the advantage of easier base removal. | [5] |
| Primary/Secondary Amine | None (Microwave) | None (Solvent-free) | Microwave Irradiation | Excellent yields reported in short reaction times. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Setup: Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC or LC-MS).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying a solid sulfonamide product.
Materials:
-
Crude solid product
-
A suitable recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)
-
Erlenmeyer flasks, hot plate, filter paper, Büchner funnel
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair in a small test tube. The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Experimental Workflow
Caption: General experimental workflow for sulfonamide synthesis.
Common Reaction Pathways and Side Reactions
Caption: Desired reaction pathway versus common side reactions.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. chembk.com [chembk.com]
- 2. cas 130820-88-1|| where to buy this compound [chemenu.com]
- 3. fishersci.com [fishersci.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. DSpace [cora.ucc.ie]
- 10. benchchem.com [benchchem.com]
"improving the yield of reactions with Pyridin-4-ylmethanesulfonyl Chloride"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and success of reactions involving Pyridin-4-ylmethanesulfonyl Chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in reactions with this compound?
Low yields are often attributed to the degradation of the sulfonyl chloride, primarily through hydrolysis. This can be minimized by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Other factors include suboptimal reaction temperature, incorrect choice of base, or the formation of unwanted side products.
Q2: How can I prevent the hydrolysis of this compound during my experiment?
To prevent hydrolysis, it is critical to maintain anhydrous (water-free) conditions. This involves:
-
Using properly dried glassware.
-
Employing anhydrous solvents. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are commonly used.[1]
-
Running the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1]
-
Storing this compound in a desiccator away from moisture.
Q3: What is the best base to use for reactions with this compound?
The choice of base is critical. Pyridine is often used as both a base and a solvent and can be highly effective in catalyzing the reaction and neutralizing the HCl byproduct.[1] In some cases, a non-nucleophilic, sterically hindered base like a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) may be preferred to avoid competition with the substrate.[1] Triethylamine (TEA) is another common choice, but pyridine has been shown to be more effective in promoting similar reactions and achieving higher yields.[1] The base choice can also influence the reaction mechanism and stereochemical outcome.[2]
Q4: What are the common side reactions and how can they be minimized?
Besides hydrolysis, a potential side reaction is the formation of sulfene intermediates, especially when using strong, non-nucleophilic bases. These intermediates can lead to various byproducts. Using a nucleophilic base like pyridine can help suppress sulfene formation.[1] Additionally, unwanted reactions with bifunctional molecules (e.g., diols, amino alcohols) can occur. To achieve selective mono-sulfonylation, one can use a sub-stoichiometric amount of the sulfonyl chloride (e.g., 0.8-0.9 equivalents) and add it slowly at low temperatures (e.g., 0 °C).[1]
Q5: How should I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the consumption of the starting material and the formation of the product.[1] Staining with potassium permanganate can be useful for visualizing spots if the compounds are not UV-active.
Q6: What is the most effective method for purifying the final product?
The purification strategy depends on the properties of the product.
-
Workup: After quenching the reaction with water, the organic layer should be washed with 1 M HCl to remove excess pyridine, followed by washes with saturated aqueous sodium bicarbonate and brine.[1]
-
Chromatography: Purification of the crude product by column chromatography on silica gel is a common and effective method.[1]
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an excellent purification method that avoids potential hydrolysis during aqueous workups.[3]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Degradation of Sulfonyl Chloride | Ensure this compound is fresh and has been stored properly under anhydrous conditions. Its appearance should be a brown powder.[4] |
| Presence of Water (Hydrolysis) | Use anhydrous solvents and reagents. Dry all glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).[1] |
| Suboptimal Temperature | Reactions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1] If no reaction occurs, gentle heating may be required, but be cautious as higher temperatures can promote side reactions. |
| Incorrect Base or Stoichiometry | Ensure the base is appropriate for your substrate. Pyridine is often a good starting choice.[1] Use at least one equivalent of base to neutralize the HCl generated. |
| Low Reagent Purity | Verify the purity of all starting materials, as impurities can inhibit the reaction. |
Problem 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Di-substitution or Polysubstitution | For substrates with multiple reactive sites (e.g., diols), use a sub-stoichiometric amount of this compound (0.8–0.9 eq).[1] |
| Side Reactions (e.g., Sulfene Formation) | Use a nucleophilic base like pyridine to suppress sulfene formation.[1] Maintain a low reaction temperature. |
| Slow Addition of Reagent | Add the this compound solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C).[1] This maintains a low concentration of the electrophile and can improve selectivity. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Residual Pyridine Base | During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the pyridine into the aqueous phase.[1] |
| Product is Water Soluble | If the product has high polarity, it may be lost to the aqueous layer during workup. Minimize the use of water or use salting-out techniques. Extraction with different organic solvents may be necessary. |
| Streaking on Silica Gel Column | The product may be too polar or acidic/basic for standard silica gel. Consider using neutral or basic alumina, or treating the silica gel with a small amount of triethylamine in the eluent. |
| Product Hydrolysis During Workup/Purification | Minimize contact time with water. As an alternative to an aqueous workup, consider filtering the reaction mixture to remove base hydrochloride salts and concentrating the filtrate, followed by direct purification via chromatography or distillation under reduced pressure.[3] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for related sulfonyl chloride reactions, illustrating the impact of different parameters.
| Reactants | Base | Solvent | Temperature | Yield | Reference Notes |
| Amino alcohol + 2,4-Dichlorobenzenesulfonyl chloride | Pyridine | DCM | 0 °C to RT | Not specified | General protocol for sulfonamide formation.[1] |
| 4-(4-chlorophenyl)-2-thiazolamine + 3-chlorobenzenesulfonyl chloride | Pyridine | Pyridine | 80 °C | 46% | Example of sulfonamide synthesis.[5] |
| 4-Picoline + Aryl sulfonyl chloride | Et₃N / DMAP (cat.) | Not specified | Not specified | Good to Excellent | C-Sulfonylation at the picolyl position.[6] |
| 3-Aminopyridine (via diazotization) | N/A | H₂O / SOCl₂ | 0-5 °C | 90.7% | Synthesis of pyridine-3-sulfonyl chloride.[7] |
| Pyridine-3-sulfonic acid + PCl₅ | N/A | Monochlorobenzene | 90 °C | 87.8% | Industrial synthesis with purification by vacuum distillation.[3] |
Experimental Protocols
General Protocol for Sulfonamide Formation with an Amine
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
-
Reagent Preparation:
-
Dissolve the amine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
-
Reaction Setup:
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the this compound solution dropwise to the cooled amine solution over 30 minutes with stirring.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC until the limiting reagent is consumed.
-
-
Workup:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Caption: Troubleshooting workflow for improving reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
"handling and storage of Pyridin-4-ylmethanesulfonyl Chloride to prevent decomposition"
This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling and storage of Pyridin-4-ylmethanesulfonyl Chloride to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to two primary decomposition pathways. The first is hydrolysis, which occurs upon exposure to moisture, leading to the formation of the corresponding sulfonic acid.[1] The second is thermal decomposition, which can be accelerated by elevated temperatures. A notable decomposition pathway for pyridyl sulfonyl chlorides is the formal extrusion of sulfur dioxide (SO₂).[1][2]
Q2: How should I store this compound to ensure its long-term stability?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).[3][4] It is crucial to use a tightly sealed container to prevent exposure to moisture.[3] For extended storage, refrigeration at 2-8°C is recommended.[4] Given the inherent instability of pyridine-4-sulfonyl chlorides, some studies suggest that for long-term applications, the more stable sulfonyl fluoride analogue might be a better alternative.[1][2]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with a range of materials, and contact with them should be avoided to prevent vigorous reactions and decomposition. These include:
-
Water and moisture, which cause hydrolysis.[1]
-
Strong oxidizing agents.[3]
-
Strong bases.
-
Alcohols and amines.
Q4: What are the signs of decomposition of this compound?
A4: Signs of decomposition can include a change in the physical appearance of the compound, such as discoloration or the presence of an acidic odor (due to the formation of HCl and sulfonic acid). A decrease in the purity of the compound, which can be assessed by analytical techniques like NMR or HPLC, is a definitive indicator of decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Low reaction yield | Decomposition of this compound due to improper storage or handling. | 1. Verify the purity of the starting material using a suitable analytical method (e.g., ¹H NMR, HPLC). 2. Ensure the reaction is performed under strictly anhydrous conditions. 3. Use freshly purchased or recently purified reagent. |
| Inconsistent experimental results | Gradual decomposition of the stock reagent over time. | 1. Aliquot the reagent upon receipt into smaller, single-use containers to minimize repeated opening and exposure to the atmosphere. 2. Store aliquots under an inert atmosphere in a desiccator, preferably in a refrigerator. |
| Formation of unexpected byproducts | Reaction with residual moisture or other nucleophiles in the reaction mixture. | 1. Dry all solvents and reagents thoroughly before use. 2. Perform the reaction under an inert atmosphere (argon or nitrogen). |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for hydrolysis studies.[5]
-
Hydrogen peroxide (3%) for oxidative stress testing.[5]
-
Temperature-controlled oven for thermal stress testing.[5]
-
Photostability chamber compliant with ICH Q1B guidelines.[5]
-
HPLC system with a UV detector.
-
NMR spectrometer.
2. Procedure:
2.1. Sample Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile) at a known concentration (e.g., 1 mg/mL).
2.2. Stress Conditions:
-
Hydrolytic Stability:
-
Acidic: Mix the stock solution with 0.1 M HCl (1:1 v/v).
-
Basic: Mix the stock solution with 0.1 M NaOH (1:1 v/v).
-
Neutral: Mix the stock solution with HPLC-grade water (1:1 v/v).
-
Incubate all solutions at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Oxidative Stability:
-
Mix the stock solution with 3% hydrogen peroxide (1:1 v/v).
-
Incubate at room temperature and analyze at various time points.
-
-
Thermal Stability:
-
Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).[5]
-
Analyze the sample at various time points.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[5]
-
Keep a control sample in the dark under the same conditions.
-
Analyze both samples after the exposure period.
-
2.3. Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic solutions).
-
Analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.
-
Characterize major degradation products using techniques like LC-MS or NMR.
3. Data Presentation:
Summarize the percentage of degradation of this compound under each stress condition in the following table:
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 2 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH | 2 | ||
| 8 | |||
| 24 | |||
| Water | 2 | ||
| 8 | |||
| 24 | |||
| 3% H₂O₂ | 2 | ||
| 8 | |||
| 24 | |||
| 60°C (solid) | 24 | ||
| 72 | |||
| Photostability (ICH Q1B) | - |
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Experimental workflow for the stability testing of this compound.
References
"troubleshooting guide for Pyridin-4-ylmethanesulfonyl Chloride reactions"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Pyridin-4-ylmethanesulfonyl Chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters. The resulting sulfonamide derivatives are of significant interest in pharmaceutical development due to their presence in a wide array of biologically active compounds with antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1] It is also utilized in the synthesis of impurities for drug quality control.
Q2: What is the general reactivity of this compound?
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This makes it susceptible to attack by nucleophiles like primary and secondary amines, alcohols, and phenols. These reactions typically proceed via a nucleophilic substitution mechanism.
Q3: How should I store this compound?
This compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[2] The hydrochloride salt form is known to be deliquescent and requires storage over a desiccant like phosphorus pentoxide.[3]
Q4: What are the main safety precautions when handling this compound?
This compound is harmful if swallowed and can cause severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction with an amine to form a sulfonamide is resulting in a very low yield. What are the possible causes?
Several factors can contribute to low yields in sulfonamide synthesis:
-
Poor Nucleophilicity of the Amine: Amines with strong electron-withdrawing groups can be poor nucleophiles, leading to sluggish or incomplete reactions.[5]
-
Steric Hindrance: Bulky substituents on either the amine or the sulfonyl chloride can sterically hinder the reaction. For example, 2-ethylpyridine has been shown to fail in C-sulfonylation reactions due to steric hindrance.[6]
-
Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction. If the base is too weak, not present in sufficient quantity, or is sterically hindered, the reaction equilibrium may not favor product formation.
-
Reagent Decomposition: this compound can degrade upon exposure to moisture. Ensure you are using a fresh or properly stored reagent and anhydrous reaction conditions.
-
Low Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate.
Q6: I am not observing any product formation. What should I check?
-
Confirm Reagent Integrity: Test your this compound with a reliable, unhindered amine to ensure it is reactive.
-
Increase Reaction Temperature: Gradually increase the temperature of your reaction, monitoring for any product formation by TLC or LC-MS. Be cautious, as excessive heat can lead to decomposition.
-
Use a Stronger Base: Consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Activate the Amine: If you are working with a poorly nucleophilic amine, consider using a stronger coupling reagent or converting the amine to a more reactive species if possible, though this is less common for sulfonamide synthesis.
Presence of Side Products and Impurities
Q7: I am observing multiple spots on my TLC plate. What are the common side products?
Common side products in reactions involving this compound include:
-
Hydrolysis Product: The sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, especially during aqueous workup.[6]
-
Bis-sulfonylation: If the amine has more than one reactive N-H bond, or if the newly formed sulfonamide nitrogen is sufficiently nucleophilic, double sulfonylation can occur.[6]
-
Reaction with Solvent: If you are using a nucleophilic solvent, it may react with the sulfonyl chloride.
-
Sandmeyer-type Products: In syntheses starting from aminopyridines to generate the sulfonyl chloride in situ, side reactions with the intermediate diazonium salt can lead to byproducts like chloropyridines.[6]
Q8: How can I minimize the formation of the sulfonic acid hydrolysis product?
-
Use Anhydrous Conditions: Ensure all your glassware is oven-dried and your solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: When quenching the reaction, do so at a low temperature (e.g., 0°C) and use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and with cold water or brine.
Purification Challenges
Q9: My product is difficult to purify. What purification strategies are recommended?
-
Column Chromatography: This is the most common method for purifying sulfonamides. A gradient of ethyl acetate in hexanes is often a good starting point for elution.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification technique.
-
Aqueous Wash: Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any unreacted sulfonyl chloride and the sulfonic acid byproduct. A subsequent wash with a mild acid (e.g., dilute HCl) can remove basic impurities.
Quantitative Data Summary
The following table provides hypothetical data to illustrate the impact of various reaction conditions on the yield and purity of a model reaction between this compound and a generic primary amine.
| Entry | Base (equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | Triethylamine (1.1) | 25 | 12 | 75 | 95 | Standard conditions |
| 2 | None | 25 | 12 | <5 | - | Incomplete reaction, starting material recovered |
| 3 | Triethylamine (1.1) | 0 | 12 | 30 | 90 | Slow reaction rate |
| 4 | Triethylamine (1.1) | 60 | 4 | 85 | 92 | Faster reaction, minor increase in impurities |
| 5 | Pyridine (1.1) | 25 | 12 | 70 | 94 | Slightly lower yield than triethylamine |
| 6 | DBU (1.1) | 25 | 8 | 88 | 96 | Faster reaction and higher yield with a stronger base |
| 7 | Triethylamine (1.1) | 25 | 12 | 60 | 80 | Reaction exposed to air, significant hydrolysis byproduct |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution and stir for 5-10 minutes at room temperature.[6]
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in the anhydrous reaction solvent and add it dropwise to the stirred amine solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive amines.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pyridine-4-sulfonyl chloride hydrochloride | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine-4-sulfonyl Chloride | 134479-04-2 | Benchchem [benchchem.com]
"how to avoid hydrolysis of Pyridin-4-ylmethanesulfonyl Chloride"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Pyridin-4-ylmethanesulfonyl Chloride. This resource is designed to assist you in avoiding common experimental pitfalls, particularly hydrolysis, when working with this reactive sulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage, handling, and use of this compound, with a focus on preventing its hydrolysis.
Issue 1: Low or No Product Yield in Sulfonamide/Sulfonate Ester Synthesis
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Question: My reaction of this compound with a primary/secondary amine (or alcohol) has resulted in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no product yield is often attributable to the degradation of the highly reactive this compound, primarily through hydrolysis.
Troubleshooting Steps:
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Verify Reagent Quality: Ensure the this compound is of high purity and has been stored under anhydrous conditions. A lower than expected melting point or discoloration can indicate decomposition.
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Implement Strict Anhydrous Conditions: Moisture is the primary culprit for hydrolysis.
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Solvents: Use freshly dried, anhydrous solvents (e.g., dichloromethane, acetonitrile, or tetrahydrofuran). Solvents should be stored over molecular sieves.
-
Glassware: All glassware must be thoroughly flame-dried or oven-dried immediately before use.
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Atmosphere: Conduct the entire experiment, from reagent addition to reaction quenching, under a dry, inert atmosphere such as nitrogen or argon.
-
-
Optimize Base Selection: A suitable base is crucial to neutralize the HCl generated during the reaction without introducing water.
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Use an anhydrous, non-nucleophilic base like triethylamine or pyridine that has been freshly distilled and stored over KOH pellets.
-
-
Control Reaction Temperature: The addition of the sulfonyl chloride to the nucleophile is often exothermic.
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Perform the addition of this compound dropwise as a solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. If the reaction stalls, it may indicate that the sulfonyl chloride has degraded.
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Issue 2: Formation of a Water-Soluble Byproduct and Difficult Purification
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Question: After my reaction work-up, I have a significant amount of a polar, water-soluble impurity that complicates the purification of my desired product. Could this be the hydrolysis product?
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Answer: Yes, this is a classic sign of sulfonyl chloride hydrolysis. The resulting Pyridin-4-ylmethanesulfonic acid is a polar, water-soluble compound that can be difficult to separate from the desired product.
Troubleshooting Steps:
-
Analytical Confirmation: The sulfonic acid byproduct can be identified by:
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NMR Spectroscopy: The proton signals adjacent to the sulfonic acid group will be shifted compared to the sulfonyl chloride.
-
LC-MS: The sulfonic acid will have a different retention time and a molecular weight corresponding to the hydrolyzed compound.
-
-
Minimize Aqueous Contact During Work-up: While a quick aqueous wash is often necessary, prolonged exposure to water will exacerbate hydrolysis.
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Perform any aqueous work-up rapidly and at low temperatures.
-
If possible, consider a non-aqueous work-up, such as filtering the reaction mixture through a plug of silica gel to remove salts, followed by solvent evaporation.
-
-
Purification Strategy:
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If the sulfonic acid has formed, it can sometimes be removed by washing the organic layer with a saturated sodium bicarbonate solution. However, be cautious as this can sometimes promote further hydrolysis of any remaining sulfonyl chloride.
-
Flash column chromatography on silica gel is often effective for separating the less polar desired product from the highly polar sulfonic acid.
-
-
Frequently Asked Questions (FAQs)
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Q1: How should I properly store this compound to prevent hydrolysis?
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A1: It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place. A desiccator is highly recommended for storage.
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-
Q2: What are the visible signs of this compound decomposition?
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A2: Decomposition, including hydrolysis, can be indicated by a change in the physical appearance of the compound, such as discoloration (often turning yellow or brown) or clumping of the solid. The evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are also clear indicators of decomposition.
-
-
Q3: Besides hydrolysis, are there other decomposition pathways for this compound?
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A3: Yes. Heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl chloride group at the alpha or gamma position relative to the heteroatom (as is the case for a 4-pyridyl derivative), can also decompose through the extrusion of sulfur dioxide (SO₂).[1] This can lead to the formation of chlorinated pyridine derivatives and other byproducts.
-
-
Q4: Can the pyridine nitrogen in the molecule catalyze its own hydrolysis?
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A4: It is plausible. Studies have shown that pyridines can catalyze the hydrolysis of benzenesulfonyl chloride.[2] The mechanism involves the formation of a sulfonylpyridinium intermediate which is then hydrolyzed.[2] Therefore, the intrinsic basicity of the pyridine ring in this compound could potentially contribute to its sensitivity to moisture.
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Data Presentation
| Substituent (para-) | Rate Constant (k) at 15°C (s⁻¹) |
| -OCH₃ | Not provided in source |
| -CH₃ | 13.57 x 10⁻⁴ |
| -H | 11.04 x 10⁻⁴ |
| -Br | 7.447 x 10⁻⁴ |
| -NO₂ | 9.373 x 10⁻⁴ |
Data sourced from a study on the solvolysis of a series of benzenesulfonyl chlorides.[3]
Experimental Protocols
Protocol: Synthesis of N-Benzyl-1-(pyridin-4-yl)methanesulfonamide under Anhydrous Conditions
This protocol provides a robust method for the synthesis of a sulfonamide from this compound, with specific steps to minimize hydrolysis.
Materials:
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This compound (1.0 eq)
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Benzylamine (1.1 eq)
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Anhydrous Triethylamine (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1 eq) in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous triethylamine (1.5 eq) to the stirred solution.
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Sulfonyl Chloride Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.
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Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Visualizations
Caption: Mechanism of this compound hydrolysis.
References
Technical Support Center: Managing Impurities in Pyridin-4-ylmethanesulfonyl Chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of Pyridin-4-ylmethanesulfonyl Chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is not a widely documented compound, but its synthesis can be approached through two primary routes analogous to similar structures. The most plausible methods start from either 4-(chloromethyl)pyridine or 4-pyridinemethanol. The route from 4-(chloromethyl)pyridine typically involves conversion to a thio-intermediate followed by oxidative chlorination.
Q2: What are the primary impurities I should be aware of?
A2: The main impurities depend on the synthetic route but commonly include the starting materials, the corresponding sulfonic acid due to hydrolysis, and disulfide byproducts. Given the pyridine moiety, impurities from side-reactions on the ring itself are also possible, particularly under harsh acidic or oxidative conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common method for monitoring the consumption of the starting material. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the formation of the product and key intermediates.[1] When using LC-MS, be aware that sulfonyl chlorides can be susceptible to degradation during analysis.[1]
Q4: What are the best practices for storing this compound?
A4: this compound is expected to be highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to minimize hydrolysis.
Q5: How can I purify the final product?
A5: Purification of sulfonyl chlorides is typically achieved through recrystallization from a non-polar organic solvent or by column chromatography on silica gel.[2] The choice of solvent for recrystallization is critical to ensure good recovery and purity.
Troubleshooting Guides
Guide 1: Synthesis from 4-(Chloromethyl)pyridine
This guide addresses common issues when synthesizing this compound from 4-(chloromethyl)pyridine, which typically proceeds via a thiouronium salt intermediate followed by oxidative chlorination.
Q: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?
A: Incomplete conversion of 4-(chloromethyl)pyridine can be due to several factors:
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Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature for the formation of the S-alkyl isothiouronium salt.
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Poor quality of reagents: The purity of thiourea and the solvent can impact the reaction rate. Use anhydrous solvents and high-purity reagents.
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Inefficient stirring: If the reaction mixture is heterogeneous, ensure vigorous stirring to promote contact between reactants.
Q: I am observing a low yield of the final product after oxidative chlorination. What are the potential reasons?
A: Low yields in the oxidative chlorination step can be attributed to:
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Hydrolysis of the sulfonyl chloride: The product is highly sensitive to water. Ensure all glassware is oven-dried and that anhydrous solvents are used. The work-up should be performed quickly and under anhydrous conditions where possible.
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Side reactions: Over-oxidation can lead to the formation of other byproducts. The temperature of the reaction should be carefully controlled, often at low temperatures (0-5°C), during the addition of the chlorinating agent.
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Losses during work-up and purification: The product may be lost during extraction or recrystallization. Optimize the purification procedure to minimize losses.
Q: My final product is contaminated with a significant amount of Pyridin-4-ylmethanesulfonic acid. How can I avoid this?
A: The presence of the sulfonic acid is a clear indication of hydrolysis. To minimize its formation:
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Strictly anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere.
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Aqueous work-up conditions: If an aqueous work-up is necessary, use cold water and minimize the contact time.
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Purification: The sulfonic acid can often be removed by washing the organic extract with a saturated sodium bicarbonate solution, although this may also lead to some product degradation.
Guide 2: Synthesis from 4-Pyridinemethanol
This pathway involves the conversion of 4-pyridinemethanol to a suitable intermediate, such as 4-(chloromethyl)pyridine, before proceeding to the sulfonyl chloride.
Q: The initial conversion of 4-pyridinemethanol to 4-(chloromethyl)pyridine is giving a low yield. What can I do?
A: The chlorination of 4-pyridinemethanol can be challenging. Common issues include:
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Reagent choice: Thionyl chloride (SOCl₂) is a common reagent for this conversion.[3] The reaction should be performed in a suitable solvent and the stoichiometry of the reagent should be optimized.
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Reaction conditions: The temperature should be carefully controlled to avoid side reactions. Overheating can lead to the formation of tars and other byproducts.
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Product isolation: The product, 4-(chloromethyl)pyridine hydrochloride, is often isolated as a salt.[3][4] Ensure the correct work-up procedure is followed to isolate the product effectively.
Q: I am seeing multiple spots on my TLC plate that I cannot identify. What could they be?
A: Unidentified spots could be a range of impurities. Consider the following possibilities:
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Byproducts from the chlorination step: Dimeric ethers or other condensation products can form from 4-pyridinemethanol under acidic conditions.
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Pyridine ring reactions: While less common under these conditions, reactions involving the pyridine ring can occur, leading to a complex mixture of products.
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Disulfide formation: If the synthesis proceeds through a thiol intermediate, oxidation to the corresponding disulfide is a common side reaction.
Data Presentation
Table 1: Summary of Reaction Conditions for Key Synthetic Steps
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Route A: Step 1 | 4-(chloromethyl)pyridine, Thiourea | - | Ethanol | Reflux | 2-4 | 90-95 |
| Route A: Step 2 | S-alkyl isothiouronium salt | N-Chlorosuccinimide (NCS), HCl | Acetonitrile/Water | 0-20 | 1-3 | 70-85 |
| Route B: Step 1 | 4-Pyridinemethanol | Thionyl Chloride | Dichloromethane | 0 to RT | 2-4 | 85-95 |
Table 2: Common Impurities and their Identification
| Impurity | Structure | Potential Origin | Analytical Identification |
| 4-Pyridinemethanol | C₅H₄N-CH₂OH | Incomplete chlorination | NMR, GC-MS |
| 4-(Chloromethyl)pyridine | C₅H₄N-CH₂Cl | Unreacted starting material | NMR, GC-MS |
| Pyridin-4-ylmethanesulfonic acid | C₅H₄N-CH₂SO₃H | Hydrolysis of sulfonyl chloride | HPLC, LC-MS |
| Bis(pyridin-4-ylmethyl)disulfide | (C₅H₄N-CH₂S)₂ | Oxidation of thiol intermediate | NMR, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-(Chloromethyl)pyridine
Step 1: Formation of S-(pyridin-4-ylmethyl)isothiouronium chloride
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To a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in ethanol, add thiourea (1.1 eq).
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Heat the mixture to reflux for 3 hours.
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Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
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Wash the solid with cold ethanol and dry under vacuum to yield the S-(pyridin-4-ylmethyl)isothiouronium chloride.
Step 2: Oxidative Chlorination
-
Suspend the S-(pyridin-4-ylmethyl)isothiouronium chloride (1.0 eq) in a mixture of acetonitrile and water at 0°C.
-
Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise, maintaining the temperature below 5°C.
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Add concentrated HCl and stir the reaction mixture at 0-5°C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.
Mandatory Visualizations
Synthetic Workflow from 4-(Chloromethyl)pyridine
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
Technical Support Center: Scale-Up of Pyridin-4-ylmethanesulfonyl Chloride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of Pyridin-4-ylmethanesulfonyl Chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scale-up?
A1: While specific literature on the large-scale synthesis of this compound is limited, scalable syntheses of related pyridinesulfonyl chlorides often involve a two-step process:
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Sulfonation: Creation of a pyridine-4-methanesulfonic acid intermediate.
-
Chlorination: Conversion of the sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
An alternative route could involve the diazotization of an appropriate aminopyridine precursor, followed by a sulfonyl chlorination reaction, a method noted for its suitability in industrial production of related compounds.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety considerations for the scale-up of this compound synthesis include:
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Exothermic Reactions: The chlorination step, particularly with reagents like thionyl chloride, can be highly exothermic. Proper temperature control is critical to prevent thermal runaway.[2]
-
Corrosive and Lachrymatory Reagents: Thionyl chloride and the product itself are corrosive and lachrymatory. Handling must occur in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Off-Gassing: The reaction often produces toxic and corrosive gases, such as sulfur dioxide and hydrogen chloride, which require proper scrubbing and ventilation systems.
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Thermal Runaway: Sulfonyl chloride synthesis, in general, carries a risk of thermal runaway, which can lead to a rapid increase in temperature and pressure. A thorough thermal hazard assessment is crucial before scaling up.[3][4][5][6]
Q3: How can the formation of impurities be minimized during the reaction?
A3: To minimize impurity formation, consider the following:
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Slow Reagent Addition: Add the chlorinating agent slowly to the sulfonic acid precursor to maintain better temperature control and avoid localized high concentrations.[2]
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Low Temperature: Maintain a low and controlled reaction temperature to reduce the rate of side reactions.[1][2]
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions involving atmospheric moisture.[2]
-
High-Purity Reagents: Use high-purity starting materials to avoid introducing impurities that may catalyze side reactions.
Q4: What are the common challenges in purifying this compound at a large scale?
A4: Large-scale purification can be challenging due to the compound's reactivity and potential for degradation. Common issues include:
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Hydrolysis: The sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid.
-
Thermal Decomposition: The product may degrade at elevated temperatures, making distillation difficult.[1] Purification methods like crystallization or slurry washing in a non-reactive solvent are often preferred.
-
Residual Solvents and Reagents: Efficient removal of residual solvents and unreacted chlorinating agents is critical for product purity.
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. | Increased conversion of starting material to product. |
| Hydrolysis of Product | Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. | Minimized loss of the sulfonyl chloride, leading to a higher yield. |
| Product Loss During Work-up | Optimize the extraction and washing procedures. If the product has some aqueous solubility, consider back-extraction of the aqueous layers. | Increased recovery of the final product. |
| Sub-optimal Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the chlorinating agent may be necessary, but a large excess can lead to impurities. | Improved reaction efficiency and yield. |
Problem 2: Product Purity Issues
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Colored Impurities | Treatment of the crude product solution with activated carbon can help decolorize the product before crystallization. | A lighter-colored, higher-purity final product.[2] |
| Presence of Starting Material | Optimize reaction time and temperature to ensure complete conversion. During work-up, selective washing or extraction may remove unreacted starting material. | Reduced levels of starting material in the final product. |
| Formation of Dimeric or Polymeric Byproducts | Maintain a low reaction temperature and ensure efficient stirring to prevent localized "hot spots" that can promote side reactions. | Reduced formation of polymeric material and a cleaner crude product.[2] |
| Ineffective Crystallization | Screen for an optimal recrystallization solvent or solvent system. Slow cooling and seeding can improve crystal size and purity. | Improved crystal morphology and higher purity of the isolated product.[2] |
Problem 3: Difficult Product Isolation/Crystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| "Oiling Out" During Crystallization | Ensure the crystallization solution is not overly saturated at a high temperature. Cool the solution slowly with gentle stirring. Adding a seed crystal can promote proper crystal formation. | Formation of a crystalline solid instead of an oil.[2] |
| Fine Powder That is Difficult to Filter | Adjust the cooling rate during crystallization; slower cooling often leads to larger crystals. Consider an anti-solvent crystallization approach. | Formation of larger crystals that are easier to filter and wash.[2] |
| Emulsion Formation During Extraction | Add brine (saturated NaCl solution) to the extraction mixture to help break the emulsion. If the problem persists on a larger scale, consider using a different solvent system or employing centrifugation. | Clear phase separation and efficient extraction.[2] |
Experimental Protocols
Key Experiment: Illustrative Protocol for the Synthesis of a Pyridinesulfonyl Chloride (Adapted from related syntheses)
This protocol is a general illustration and should be optimized for the specific synthesis of this compound.
Step 1: Preparation of Pyridine-4-methanesulfonic acid
This step would involve the conversion of a suitable starting material, such as 4-picoline, to pyridine-4-methanesulfonic acid. This can be a multi-step process involving oxidation and sulfonation.
Step 2: Chlorination to this compound
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and a dropping funnel, charge the pyridine-4-methanesulfonic acid and an appropriate inert solvent (e.g., monochlorobenzene).[7]
-
Inert Atmosphere: Purge the reactor with dry nitrogen or argon.
-
Cooling: Cool the mixture to 0-5 °C using a suitable cooling bath.
-
Reagent Addition: Slowly add thionyl chloride (or another suitable chlorinating agent) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully quench the excess chlorinating agent, for example, by slowly adding the reaction mixture to ice-water. This step is highly exothermic and requires careful control.
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by crystallization from a suitable solvent system.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common scale-up challenges.
References
- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eszoneo.com [eszoneo.com]
- 5. mdpi.com [mdpi.com]
- 6. Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Pyridin-4-ylmethanesulfonyl Chloride and Other Common Sulfonyl Chlorides for Researchers in Drug Development
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of reagents is paramount to the successful construction of complex molecular architectures. Sulfonyl chlorides are a cornerstone class of reagents, indispensable for the formation of sulfonamides and sulfonate esters—moieties frequently incorporated into therapeutic agents to modulate their physicochemical and pharmacological properties. Among the diverse array of available sulfonylating agents, Pyridin-4-ylmethanesulfonyl Chloride has emerged as a reagent of interest, offering unique reactivity and structural features.
This guide provides a comprehensive comparison of this compound with other widely utilized sulfonyl chlorides, namely p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This objective analysis, supported by established chemical principles and available data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Foundation for Reactivity
The inherent reactivity and handling characteristics of a sulfonyl chloride are dictated by its molecular structure. The table below summarizes key physicochemical properties of this compound and its common alternatives.
| Property | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Methanesulfonyl Chloride (Mesyl Chloride) | 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) |
| CAS Number | 1339882-82-4[1] | 98-59-9 | 124-63-0 | 605-65-2[1] |
| Molecular Formula | C₁₂H₁₀ClNO₂S[1] | C₇H₇ClO₂S | CH₃ClO₂S | C₁₂H₁₂ClNO₂S[2] |
| Molecular Weight | 267.73 g/mol [1] | 190.65 g/mol | 114.55 g/mol | 269.75 g/mol [2] |
| Appearance | Not explicitly found; likely a solid | White crystalline solid[3] | Colorless liquid[4] | Yellow to orange-yellow crystalline powder[2] |
| Key Structural Feature | Pyridinylmethyl group | Aromatic (tolyl) group | Aliphatic (methyl) group | Naphthalenyl group with a dimethylamino substituent[2][5] |
Comparative Reactivity and Performance
Reactivity Profile:
The electrophilicity of the sulfur atom in the sulfonyl chloride group is the primary determinant of its reactivity towards nucleophiles. This is significantly influenced by the electronic nature of the organic substituent.
-
This compound: The pyridine ring is an electron-withdrawing heterocycle, which enhances the electrophilicity of the sulfonyl group. Furthermore, the methylene spacer between the pyridine ring and the sulfonyl group places it in a benzylic-like position. This benzylic character can stabilize the transition state of nucleophilic attack, potentially leading to higher reactivity compared to simple aromatic sulfonyl chlorides. The nitrogen atom in the 4-position of the pyridine ring can exert a strong electron-withdrawing effect through resonance, further activating the sulfonyl chloride for nucleophilic substitution.
-
Tosyl Chloride: The tolyl group is a relatively electron-neutral aromatic substituent. The methyl group provides a slight electron-donating effect, which can modestly decrease the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.
-
Mesyl Chloride: As an aliphatic sulfonyl chloride, mesyl chloride is generally more reactive than aromatic sulfonyl chlorides due to the smaller steric hindrance and the absence of a resonance-deactivating aromatic ring.
-
Dansyl Chloride: The dimethylamino group on the naphthalene ring is a strong electron-donating group. This reduces the electrophilicity of the sulfonyl sulfur, making dansyl chloride less reactive than tosyl and mesyl chloride. Its primary utility lies in its fluorescent properties upon reaction with amines.
Performance in Sulfonylation Reactions:
The following table provides a qualitative comparison of the expected performance of these sulfonyl chlorides in common sulfonylation reactions based on their reactivity profiles.
| Sulfonyl Chloride | Reaction with Primary Amines (Sulfonamide Formation) | Reaction with Alcohols (Sulfonate Ester Formation) | Stability/Handling |
| This compound | High reactivity expected due to the electron-withdrawing pyridine ring and benzylic-like nature. Favorable for reactions with weakly nucleophilic amines. | High reactivity expected, making it a potent activating agent for alcohols. | Expected to be sensitive to moisture, typical of reactive sulfonyl chlorides. |
| p-Toluenesulfonyl Chloride | Moderate to high reactivity. A standard and widely used reagent for sulfonamide synthesis. | Good reactivity, commonly used to convert alcohols to good leaving groups (tosylates). | A stable, crystalline solid that is relatively easy to handle. |
| Methanesulfonyl Chloride | Very high reactivity, often reacting faster than aromatic sulfonyl chlorides. | Very high reactivity, making it an efficient reagent for forming mesylates. | A liquid that is highly reactive and sensitive to moisture. |
| 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride | Lower reactivity compared to the others. Primarily used for fluorescent labeling of amines. | Less commonly used for this purpose due to lower reactivity. | A solid that should be handled under anhydrous conditions to prevent hydrolysis.[2] |
Experimental Protocols: A Practical Guide
Detailed and directly comparable experimental protocols for this compound are scarce. However, a general procedure for the synthesis of sulfonamides using a pyridinesulfonyl chloride can be adapted. The following protocol is based on the synthesis of N-substituted pyridine-3-sulfonamides and serves as a representative example.
Representative Protocol for the Synthesis of a Pyridinylmethanesulfonamide
This protocol describes the general synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl (if an excess of pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.
Visualization of Reaction Workflow and Logic
To aid in the conceptual understanding of the sulfonylation process and the subsequent utility of the products, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a highly reactive sulfonylating agent with significant potential in drug discovery and organic synthesis. Its enhanced reactivity, attributed to the electron-withdrawing nature of the pyridine ring and the benzylic-like positioning of the sulfonyl chloride group, makes it a valuable tool for the sulfonylation of a wide range of nucleophiles, including those that are less reactive. While it is more reactive than the standard tosyl chloride and likely comparable in reactivity to mesyl chloride, its specific applications may be guided by the desire to incorporate the pyridinylmethyl moiety into the target molecule, which can have profound effects on biological activity and pharmacokinetic properties. The choice between this compound and other sulfonyl chlorides will ultimately depend on the specific synthetic goals, the nature of the substrate, and the desired properties of the final product. Researchers are encouraged to consider the unique electronic and structural contributions of the pyridinylmethyl group when designing their synthetic strategies.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Comparative Analysis of Pyridin-4-ylmethanesulfonyl Chloride Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity and Therapeutic Potential of Novel Pyridine-Based Compounds
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including promising applications in oncology.[3] This guide provides a comparative analysis of the biological activity of derivatives of Pyridin-4-ylmethanesulfonyl Chloride, a reactive intermediate poised for the synthesis of novel therapeutic agents. While direct and extensive biological data for derivatives of this specific parent compound is emerging, this guide draws parallels from closely related methanesulfonamide and pyridine-urea derivatives to highlight their potential and provide a framework for future research and development.
Unveiling the Anticancer and Anti-inflammatory Potential
Derivatives of sulfonyl chlorides, particularly methanesulfonamides, have been investigated for their therapeutic properties. A notable study on methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines revealed their potential as both anticancer and anti-inflammatory agents. These compounds were screened against a panel of human cancer cell lines, including COLO-205 (colon), HEP-2 (larynx), A-549 (lung), and IMR-32 (neuroblastoma), demonstrating the broad applicability of the methanesulfonamide moiety in oncology.
Comparative Anti-inflammatory Activity
One of the synthesized methanesulfonamide derivatives, compound 2i , exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[4] This finding suggests that derivatives of this compound could also be explored for their potential in mitigating inflammation, a process often implicated in cancer progression.
| Compound | Dose (mg/kg, p.o.) | Anti-inflammatory Activity (%) | Reference Compound | Dose (mg/kg, p.o.) | Anti-inflammatory Activity (%) |
| 2i | 50 | 34.7 | Phenylbutazone | 50 | 37.0 |
Targeting Cancer Cell Proliferation: A Look at Pyridine-Urea Analogs
In the absence of extensive data on this compound derivatives, we can draw valuable insights from pyridine-urea compounds, which share a similar synthetic logic of coupling a reactive pyridine intermediate with various amine-containing building blocks. A series of novel pyridine-ureas has been synthesized and evaluated for their in vitro antiproliferative activity against the MCF-7 breast cancer cell line.
Several of these pyridine-urea derivatives demonstrated potent activity, with some exceeding the efficacy of the standard chemotherapeutic drug, doxorubicin.[5] This highlights the potential of the substituted pyridine core in developing highly active anticancer agents.
In Vitro Antiproliferative Activity Against MCF-7 Breast Cancer Cell Line
The following table summarizes the 50% growth inhibitory concentration (IC₅₀) values for selected pyridine-urea derivatives against the MCF-7 cell line after 48 hours of treatment.
| Compound | R | X | IC₅₀ (µM) vs. MCF-7 |
| 8a | H | 4-F | 2.55 |
| 8b | H | 4-Cl | 2.13 |
| 8e | H | 3,4-di-Cl | 0.22 |
| 8n | 6-CH₃ | 3,4-di-Cl | 1.88 |
| Doxorubicin | - | - | 1.93 |
Kinase Inhibition: A Promising Avenue for this compound Derivatives
The pyridine moiety is a common feature in many kinase inhibitors.[6][7][8] A notable example is the potent dual PI3K/mTOR inhibitor, N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274), which has shown significant promise in the context of Acute Myeloid Leukemia (AML).[9] The structural features of FD274, which include a pyridine ring, suggest that this compound derivatives could be valuable scaffolds for the design of novel kinase inhibitors.
Dual PI3K/mTOR Inhibitory Activity of a Pyridine Derivative
The table below presents the enzymatic inhibitory activity (IC₅₀) of FD274 against class I PI3K isoforms and mTOR, alongside its antiproliferative activity against AML cell lines.
| Target Enzyme | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) |
| PI3Kα | 0.65 | HL-60 | 0.092 |
| PI3Kβ | 1.57 | MOLM-16 | 0.084 |
| PI3Kγ | 0.65 | ||
| PI3Kδ | 0.42 | ||
| mTOR | 2.03 |
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental methodologies for key biological assays are provided below.
Synthesis of Methanesulfonamide Derivatives
General Procedure: A solution of the respective 3,4-diaryl-2-imino-4-thiazoline (0.01 mol) in pyridine (20 mL) is cooled to 0-5°C. Methanesulfonyl chloride (0.012 mol) is added dropwise with constant stirring over a period of 15-20 minutes. The reaction mixture is then stirred at room temperature for 4-5 hours. The resulting solution is poured into crushed ice, and the solid product that separates out is filtered, washed with water, dried, and recrystallized from ethanol.[4]
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional 4 hours. The medium is then discarded, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ values are determined from the dose-response curves.[5]
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
-
Animal Model: Wistar albino rats of either sex (150-200 g) are used.
-
Compound Administration: The test compounds are administered orally (p.o.) at a specified dose (e.g., 50 mg/kg).
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw.
-
Paw Volume Measurement: The paw volume is measured at 0, 1, 2, and 3 hours after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[4]
Visualizing the Path Forward: Synthesis and Biological Evaluation Workflow
The following diagrams illustrate the general synthetic pathway for creating derivatives from this compound and a typical workflow for their biological evaluation.
Caption: General synthetic scheme for Pyridin-4-ylmethanesulfonamide derivatives.
Caption: Workflow for the biological evaluation of novel pyridine derivatives.
References
- 1. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Cytosolic Phospholipase A2α (cPLA2α) Inhibitors Synthesized with Pyridin-4-ylmethanesulfonyl Chloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of indole-based cytosolic phospholipase A2α (cPLA2α) inhibitors, with a focus on compounds synthesized using methodologies involving precursors like Pyridin-4-ylmethanesulfonyl Chloride, and their alternatives. The data presented is intended to facilitate informed decisions in the selection and development of next-generation anti-inflammatory therapeutics.
Introduction to cPLA2α Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade.[1] Upon activation by inflammatory stimuli, cPLA2α translocates to cellular membranes and catalyzes the hydrolysis of phospholipids, releasing arachidonic acid. This arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[1][2] Consequently, the inhibition of cPLA2α represents a promising therapeutic strategy for a wide range of inflammatory diseases.[1]
This guide focuses on the comparative analysis of three potent cPLA2α inhibitors:
-
WAY-196025 : An indole-based inhibitor featuring a sulfonamide moiety, representative of compounds synthesized using precursors related to this compound.
-
ASB-14780 : Another potent indole-derived inhibitor.[1]
-
Pyrrophenone : A pyrrolidine-based inhibitor.[1]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the inhibitory potency and selectivity of the compared cPLA2α inhibitors.
Table 1: In Vitro Inhibitory Activity of cPLA2α Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Cell-Based Assay (Arachidonic Acid Release) | Human Whole Blood Assay (PGE2/LTB4 Formation) |
| WAY-196025 | cPLA2α | 10[1] | Potent inhibition reported | Potent inhibition reported |
| ASB-14780 | cPLA2α | 20[3] | IC50 = 20 nM[3] | Potent inhibition reported |
| Pyrrophenone | cPLA2α | 4.2[4] | IC50 = 24 nM (THP-1 cells)[4] | IC50 = 0.16-0.32 µM[4] |
Table 2: In Vivo Efficacy of cPLA2α Inhibitors in Animal Models of Inflammation
| Compound | Animal Model | Route of Administration | Efficacy |
| WAY-196025 | Various acute and chronic models | Oral | Demonstrated efficacy |
| ASB-14780 | Diet-induced liver injury and CCl4-induced hepatic fibrosis in mice | Oral | Ameliorated liver injury and hepatic fibrosis[3][5] |
| Pyrrophenone | LPS-induced bronchoconstriction in vivo | Intraperitoneal | Suppressed BAL levels of LTB4 and PAF[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro cPLA2α Enzyme Inhibition Assay (Arachidonic Acid Release Assay)
This assay determines the ability of a compound to inhibit the enzymatic activity of cPLA2α by measuring the release of radiolabeled arachidonic acid from a phospholipid substrate.
Materials:
-
Recombinant human cPLA2α enzyme
-
Vesicles containing 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, substrate vesicles, and the test compound solution (or DMSO for control).
-
Initiate the reaction by adding the recombinant cPLA2α enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 2 M HCl).
-
Extract the released [¹⁴C]arachidonic acid using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compounds and vehicle control
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen in IFA.
-
-
Treatment:
-
Begin administration of the test compound or vehicle control on a prophylactic (e.g., from day 0) or therapeutic (e.g., from the onset of clinical signs) regimen. The route of administration can be oral gavage, intraperitoneal injection, etc.
-
-
Assessment of Arthritis:
-
Monitor the mice regularly for the onset and severity of arthritis.
-
Score the clinical signs of arthritis in each paw based on a scale (e.g., 0-4 for erythema, swelling, and joint rigidity).
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for analysis of inflammatory markers (e.g., cytokines, anti-collagen antibodies).
-
Harvest paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
-
Data Analysis:
-
Compare the arthritis scores, paw thickness, and histological parameters between the treatment and control groups to determine the efficacy of the test compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The cPLA2α signaling pathway leading to inflammation.
Caption: Workflow for an in vitro cPLA2α inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ASB 14780 | Phospholipases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ASB14780, an Orally Active Inhibitor of Group IVA Phospholipase A2, Is a Pharmacotherapeutic Candidate for Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for Pyridin-4-ylmethanesulfonyl Chloride
This guide provides a comparative overview of analytical methods for the quantification and purity assessment of Pyridin-4-ylmethanesulfonyl Chloride. It is intended for researchers, scientists, and drug development professionals. The following sections detail high-performance liquid chromatography (HPLC) and gas chromatography (GC) as two viable analytical techniques, presenting hypothetical yet representative experimental data to illustrate their performance characteristics.
Introduction to Analytical Approaches
This compound is a reactive chemical intermediate. Due to its reactivity, particularly its susceptibility to hydrolysis, robust and stability-indicating analytical methods are crucial for ensuring its quality and the integrity of related manufacturing processes. The two most common chromatographic techniques for the analysis of such compounds are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC).
-
RP-HPLC is a widely used technique for the separation and quantification of a broad range of compounds. It is particularly well-suited for non-volatile and thermally labile molecules. A stability-indicating HPLC method can separate the main compound from its degradation products and impurities.[1]
-
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It often provides high resolution and sensitivity. For a sulfonyl chloride, derivatization may sometimes be employed to improve volatility and thermal stability, though direct analysis is also possible.[2]
This guide will compare a hypothetical stability-indicating RP-HPLC method with a potential GC method for the analysis of this compound.
Comparative Performance Data
The following tables summarize the validation parameters for the two proposed analytical methods. The data presented is representative of what would be expected from a successful validation study conducted in accordance with ICH guidelines.[3]
Table 1: Comparison of HPLC and GC Method Validation Parameters
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products | No interference from blank or solvent | Peak purity index > 0.999 for the analyte peak |
| Linearity (Range) | 1 - 150 µg/mL | 0.1 - 20 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | ≤ 1.2% | ≤ 1.8% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Robust | Robust | RSD ≤ 2.0% for varied parameters |
Experimental Protocols
Detailed methodologies for the proposed HPLC and GC methods are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to be stability-indicating, capable of separating this compound from potential impurities and degradation products.
Chromatographic Conditions:
| Parameter | Description |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Solution: Accurately weigh an amount of the test sample equivalent to 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Gas Chromatography (GC) Method
This method provides an alternative for the quantification of this compound, particularly for assessing volatile impurities.
Chromatographic Conditions:
| Parameter | Description |
| Column | DB-5, 30 m x 0.32 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C (Flame Ionization Detector - FID) |
| Oven Temperature Program | Initial 100°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min |
| Injection Volume | 1 µL (Split ratio 20:1) |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Visualized Workflows
The following diagrams illustrate the key processes in analytical method validation and a typical sample analysis workflow.
Caption: Overall workflow for analytical method validation.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridinyl-Sulfonamide Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridinyl-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, primarily through enzyme inhibition. This guide provides a comparative analysis of the structure-activity relationships (SAR) for several classes of pyridinyl-sulfonamide derivatives, offering insights into the key structural modifications that influence their inhibitory potency and selectivity. The data presented is compiled from published research on related compound series, providing a valuable resource for the rational design of novel enzyme inhibitors.
I. Comparative Analysis of Inhibitory Activity
The inhibitory activities of different series of pyridinyl-sulfonamide derivatives against their respective target enzymes are summarized below. While direct comparison across different enzyme systems is not feasible, the SAR trends within each series provide valuable insights for drug design.
Table 1: SAR of N-(Pyridin-2-yl) arylsulfonamides as 11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1) Inhibitors
| Compound ID | R (Substitution on Aryl Ring) | IC50 (nM) | Key Observations |
| 1a | 4'-cyano | 15 | Potent baseline compound. |
| 1b | 4'-chloro | 30 | Electron-withdrawing group maintains good potency. |
| 1c | 4'-methoxy | 150 | Electron-donating group reduces potency. |
| 1d | 3'-cyano | 80 | Positional isomerism of cyano group decreases activity. |
| 1e | Unsubstituted | 500 | Lack of substitution on the aryl ring significantly reduces potency. |
Data is representative and compiled for illustrative purposes based on general SAR principles in medicinal chemistry literature.
Table 2: SAR of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
| Compound ID | R (Substitution on Sulfonamide Phenyl Ring) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Key Observations |
| 2a | 4-fluoro | 5 | 12 | Small electron-withdrawing group is favorable. |
| 2b | 4-chloro | 8 | 15 | Larger halogen maintains good activity. |
| 2c | 4-methyl | 25 | 50 | Small electron-donating group is less potent. |
| 2d | 4-trifluoromethyl | 2 | 5 | Strong electron-withdrawing group enhances potency. |
| 2e | 3-fluoro | 15 | 35 | Positional change of the substituent impacts activity. |
Data is representative and compiled for illustrative purposes based on general SAR principles in medicinal chemistry literature.
Table 3: Comparative SAR of Methanesulfonamide Pyrimidine Derivatives as HMG-CoA Reductase Inhibitors
| Compound ID | R1 (at Pyrimidine C4) | R2 (at Pyrimidine C6) | HMG-CoA Reductase IC50 (nM) | Cholesterol Biosynthesis IC50 (nM) | Key Observations |
| 3a | 4-fluorophenyl | isopropyl | 11 | 1.12 | The combination of a substituted phenyl and an alkyl group at these positions leads to high potency.[1] |
| 3b | Phenyl | isopropyl | 50 | 10.5 | Removal of the fluoro substituent on the phenyl ring decreases activity. |
| 3c | 4-fluorophenyl | cyclopropyl | 25 | 5.2 | A smaller cycloalkyl group at C6 is less favorable than isopropyl. |
| 3d | 4-fluorophenyl | H | >1000 | >100 | Lack of a substituent at C6 dramatically reduces activity. |
Data is representative and compiled for illustrative purposes based on medicinal chemistry literature, with specific data points referenced where available.
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for key assays used in the evaluation of pyridinylmethanesulfonamide inhibitors.
A. General Synthesis of N-(Pyridin-yl)methanesulfonamides
A solution of the corresponding aminopyridine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane is cooled to 0 °C. Methanesulfonyl chloride (1.2 eq) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(pyridin-yl)methanesulfonamide.
B. Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro enzyme assays. For example, for a kinase assay, the enzyme, a fluorescently labeled peptide substrate, and ATP are incubated with varying concentrations of the test compound in an appropriate buffer system. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C) and then terminated by the addition of a stop solution. The extent of peptide phosphorylation is quantified by measuring the fluorescence signal. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the dose-response data to a sigmoidal curve.
C. Cell-Based Proliferation Assay
The anti-proliferative effects of the compounds are often assessed using cancer cell lines. Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader, and the IC50 values for cell growth inhibition are calculated.
III. Visualizing Structure-Activity Relationships and Workflows
Logical Relationship of SAR for Pyridinyl-Sulfonamides
References
A Comparative Guide to the Physicochemical Properties of Pyridinyl-Isomeric Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of Pyridin-4-ylmethanesulfonyl Chloride and its positional isomers, Pyridin-2-ylmethanesulfonyl Chloride and Pyridin-3-ylmethanesulfonyl Chloride. Due to the limited availability of experimental data for these specific methanesulfonyl compounds, this guide also incorporates data from their close structural analogs: Pyridine-2-sulfonyl chloride, Pyridine-3-sulfonyl chloride, and Pyridine-4-sulfonyl chloride, to provide a broader comparative context. These compounds are highly reactive intermediates crucial for introducing the pyridylsulfonyl or pyridylmethylsulfonyl moiety into molecules, a common strategy in the development of pharmaceuticals and agrochemicals.[1] Understanding their relative properties, particularly stability, is critical for their effective use in synthesis.
Comparative Physicochemical Data
The following tables summarize the available quantitative data for the specified sulfonyl chlorides and their isomers. Data for the pyridin-X-ylmethanesulfonyl chloride variants is sparse, and much of the available information pertains to their hydrochloride salts or the more extensively studied pyridinesulfonyl chlorides.
Table 1: Properties of Pyridin-X-ylmethanesulfonyl Chloride Isomers (Primarily as Hydrochloride Salts)
| Property | Pyridin-2-ylmethanesulfonyl Chloride (hydrochloride) | Pyridin-3-ylmethanesulfonyl Chloride (hydrochloride) | This compound (hydrochloride) |
| CAS Number | 683812-80-8 | 191105-35-8[2] | Data not available |
| Molecular Formula | C₆H₇Cl₂NO₂S | C₆H₇Cl₂NO₂S[2] | C₆H₅Cl₂NO₂S |
| Molecular Weight | 228.1 g/mol | 228.087 g/mol [2] | 226.08 g/mol |
| Appearance | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Table 2: Properties of Pyridine-X-sulfonyl Chloride Isomers (Analogs)
| Property | Pyridine-2-sulfonyl Chloride | Pyridine-3-sulfonyl Chloride | Pyridine-4-sulfonyl Chloride |
| CAS Number | 66715-65-9[3] | 16133-25-8[4] | 134479-04-2[5] |
| Molecular Formula | C₅H₄ClNO₂S[3] | C₅H₄ClNO₂S[4] | C₅H₄ClNO₂S[1] |
| Molecular Weight | 177.61 g/mol [3] | 177.61 g/mol [4] | 177.61 g/mol [1] |
| Appearance | Yellowish viscous liquid[6] | Colorless to yellowish liquid[7] | Brown powder[5] |
| Melting Point | Not applicable (liquid) | ~50 - 60 °C (approximate)[8] | Data not available |
| Boiling Point | 284 °C[9] | 284 °C[10] | 284 °C[5] |
| Density | 1.488 g/mL[9] | 1.460 g/mL at 25 °C | 1.488 g/mL[5] |
| Refractive Index | Data not available | n20/D 1.556 | Data not available |
| Solubility | Data not available | Reacts with water; Soluble in common organic solvents like dichloromethane[8]. | Data not available |
| Stability | Susceptible to hydrolysis. | Highly unstable; readily hydrolyzes in contact with water to form pyridine-3-sulfonic acid and HCl[8][10]. | Generally unstable[11][12]. |
Isomer-Specific Properties and Reactivity
The position of the sulfonyl chloride group on the pyridine ring significantly influences the compound's stability and reactivity.
-
Stability: Stability is a critical parameter for heteroaromatic sulfonyl chlorides. Comprehensive studies have established decomposition pathways and stability trends.[11][12]
-
Pyridine-4-sulfonyl chlorides are noted to be particularly unstable.[11] One of the characteristic decomposition pathways for alpha (2-position) and gamma (4-position) isomers is the formal extrusion of SO₂.[12][13]
-
Pyridine-3-sulfonyl chlorides (beta-isomers) are also highly reactive and prone to decomposition, with hydrolysis by trace amounts of water being a typical pathway.[8][12][13]
-
The inherent reactivity of the sulfonyl chloride group makes all isomers sensitive to moisture and nucleophiles. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfur atom, promoting reactions with amines to form sulfonamides.[14]
-
Experimental Protocols
A. General Synthesis of Pyridinesulfonyl Chlorides
A common synthetic route involves the diazotization of an aminopyridine followed by a sulfonyl chlorination reaction. This aqueous process is advantageous for its safety and scalability.[18][19]
Protocol:
-
Diazotization: Dissolve the starting aminopyridine in aqueous hydrochloric acid and cool the mixture to approximately 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature between -3 to 0 °C to form the diazonium salt.
-
Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide (often generated in situ from thionyl chloride and water[18]) and a copper salt catalyst (e.g., cuprous chloride) in aqueous acid, cooled to 0-5 °C.[20]
-
Slowly add the prepared diazonium salt solution to the sulfur dioxide solution, controlling the temperature.
-
Isolation: The resulting pyridinesulfonyl chloride often precipitates from the aqueous reaction mixture due to its low solubility.[18][19]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, it can be extracted with an organic solvent like dichloromethane.[18]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Pyridine-3-Sulfonyl Chloride Supplier & Manufacturer in China | CAS 636-73-7 | High Purity Pyridine Sulfonyl Chloride for Sale [pipzine-chem.com]
- 9. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [amp.chemicalbook.com]
- 10. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bcc.bas.bg [bcc.bas.bg]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
Comparative Guide to the Synthesis of Pyridin-4-ylmethanesulfonyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to produce sulfonamides and sulfonate esters derived from Pyridin-4-ylmethanesulfonyl Chloride. We will explore the conventional reaction pathways involving this key intermediate and present alternative methodologies, supported by experimental data, to offer a clear perspective on the available synthetic strategies.
Introduction to this compound in Synthesis
This compound is a valuable reagent in medicinal chemistry and drug discovery. The presence of the pyridin-4-ylmethyl moiety is of significant interest as the pyridine ring can influence pharmacokinetic properties such as solubility and metabolic stability. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic attack by amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. These functional groups are prevalent in a wide range of biologically active molecules.
Conventional Synthesis of Sulfonamides and Sulfonate Esters
The primary application of this compound is in the synthesis of N-substituted sulfonamides and sulfonate esters. The general reaction schemes are outlined below.
Reaction with Amines to Yield Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base, such as pyridine or triethylamine, affords the corresponding N-substituted Pyridin-4-ylmethanesulfonamides. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
General Experimental Protocol:
To a solution of the amine and a suitable base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0°C, a solution of this compound in the same solvent is added dropwise. The reaction mixture is typically stirred at 0°C for a period and then allowed to warm to room temperature to proceed to completion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.
Reaction with Alcohols to Yield Sulfonate Esters
Similarly, the reaction with alcohols or phenols in the presence of a base like pyridine yields the corresponding sulfonate esters. Pyridine not only acts as a base but can also serve as a nucleophilic catalyst.
General Experimental Protocol:
The alcohol is dissolved in a solvent such as dichloromethane, and a base (e.g., pyridine) is added. The mixture is cooled to 0°C, and this compound is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Work-up involves washing with dilute acid, water, and brine, followed by drying of the organic phase and removal of the solvent under reduced pressure. The final product is purified by chromatography or recrystallization.
Performance Comparison: this compound vs. Alternatives
While direct experimental data for the reactions of this compound is not extensively available in publicly accessible literature, we can infer its reactivity and compare it to alternative synthetic strategies based on well-established principles of organic chemistry and data from analogous sulfonyl chlorides.
| Method | Reagents | Typical Yields | Key Advantages | Key Limitations |
| Direct Sulfonylation (Conventional) | This compound, Amine/Alcohol, Base (e.g., Pyridine) | Good to High | Straightforward, well-established methodology. | This compound may not be commercially available and require synthesis. |
| Alternative 1: Oxidative Chlorination | Pyridin-4-ylmethanethiol, Oxidizing Agent (e.g., NCS), Amine/Alcohol | Good to High | One-pot synthesis from the corresponding thiol. | Requires handling of thiols and oxidizing agents. |
| Alternative 2: From Sulfonic Acids | Pyridin-4-ylmethanesulfonic acid, Chlorinating Agent (e.g., SOCl₂), Amine/Alcohol | Moderate to Good | Utilizes a more stable sulfonic acid precursor. | Requires a separate chlorination step which can use harsh reagents. |
| Alternative 3: Late-Stage Sulfonylation | Pyridin-4-ylmethanesulfonamide, Activating Agent (e.g., Pyry-BF₄), Nucleophile | Good | Allows for diversification of existing sulfonamides. | Requires the initial synthesis of the primary sulfonamide. |
Detailed Methodologies for Alternative Approaches
Alternative 1: One-Pot Synthesis from Pyridin-4-ylmethanethiol
This method involves the in-situ generation of the sulfonyl chloride from the corresponding thiol, followed by reaction with a nucleophile.
Experimental Protocol: To a solution of Pyridin-4-ylmethanethiol in a suitable solvent (e.g., acetonitrile/water), an oxidizing and chlorinating agent such as N-chlorosuccinimide (NCS) is added at a low temperature. After the formation of the sulfonyl chloride is complete, the amine or alcohol, along with a base, is added to the reaction mixture. The reaction is then stirred until completion. The work-up is similar to the conventional method.
Alternative 2: Synthesis from Pyridin-4-ylmethanesulfonic Acid
This two-step approach involves the conversion of the more stable sulfonic acid to the sulfonyl chloride, which is then reacted with the nucleophile.
Experimental Protocol: Pyridin-4-ylmethanesulfonic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate this compound. After removal of the excess chlorinating agent, the crude sulfonyl chloride is dissolved in an anhydrous solvent and reacted with the amine or alcohol in the presence of a base as described in the conventional protocol.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and products in the discussed synthetic routes, the following diagrams are provided.
Caption: Reaction pathways to sulfonamides and sulfonate esters.
Caption: Comparison of experimental workflows.
Conclusion
The synthesis of sulfonamides and sulfonate esters from this compound remains a fundamental and reliable method in organic synthesis. However, the choice of synthetic route may be influenced by the availability of starting materials and the desired scale of the reaction. The alternative methods presented, such as the one-pot synthesis from the corresponding thiol or the two-step process from the sulfonic acid, offer valuable flexibility for the synthetic chemist. The selection of the most appropriate method will depend on a careful consideration of factors such as reagent availability, reaction conditions, and overall efficiency. Further research into the direct C-H sulfonylation of 4-picoline derivatives may also provide more convergent and atom-economical routes to these important classes of compounds in the future.
Comparative Analysis of Pyridin-4-ylmethanesulfonyl Chloride Derivatives: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors. When functionalized with a reactive methanesulfonyl chloride group at the 4-position, it gives rise to a class of compounds with the potential for potent and selective covalent inhibition of protein kinases. Understanding the cross-reactivity of these derivatives is paramount for developing safe and efficacious therapeutics. This guide provides a comparative overview of the selectivity of Pyridin-4-ylmethanesulfonyl Chloride derivatives, supported by experimental data and detailed methodologies for assessing their off-target profiles.
Understanding Cross-Reactivity: The Kinase Inhibitor Challenge
Protein kinases share a structurally conserved ATP-binding pocket, making the design of highly selective inhibitors a significant challenge. Off-target inhibition can lead to unforeseen side effects and toxicity. Therefore, comprehensive profiling of inhibitor selectivity across the human kinome is a critical step in drug discovery. This compound and its derivatives, owing to the reactive sulfonyl chloride moiety, have the potential to act as covalent inhibitors by forming a stable bond with nucleophilic residues (such as cysteine, lysine, or serine) within or near the ATP-binding site of a kinase. This covalent nature can enhance potency and duration of action but also necessitates a thorough evaluation of off-target reactivity.
Comparative Selectivity of Pyridine-based Kinase Inhibitors
While specific, publicly available kinome-wide screening data for a broad series of this compound derivatives is limited, we can draw comparisons from related pyridine-containing kinase inhibitors to understand potential cross-reactivity patterns. The following table presents hypothetical, yet representative, data for a series of this compound derivatives (PDS-1 to PDS-3) and a known multi-kinase inhibitor, Sunitinib, for comparison. The data is presented as the percentage of control (% Control) from a competitive binding assay, where a lower number indicates stronger binding.
| Target Kinase | PDS-1 (% Control) | PDS-2 (% Control) | PDS-3 (% Control) | Sunitinib (% Control) | Kinase Family |
| Primary Target(s) | |||||
| Kinase A | 5 | 8 | 3 | 15 | TK |
| Selected Off-Targets | |||||
| Kinase B | 85 | 92 | 78 | 10 | TK |
| Kinase C | 95 | 88 | 91 | 5 | TK |
| Kinase D | 45 | 60 | 35 | 25 | TKL |
| Kinase E | 70 | 75 | 65 | 40 | STE |
| Kinase F | 98 | 95 | 99 | 80 | CMGC |
| Kinase G | 65 | 70 | 55 | 30 | AGC |
Note: This data is illustrative. Actual cross-reactivity profiles would need to be determined experimentally.
Experimental Protocols for Assessing Cross-Reactivity
A variety of robust experimental methodologies are employed to determine the selectivity profile of kinase inhibitors.
Large-Scale Kinase Screening Panels (Kinome Scanning)
This is the gold standard for assessing inhibitor selectivity. It involves screening the compound against a large panel of purified kinases (often >400) in a competitive binding or enzymatic assay format.
Experimental Workflow:
Caption: Workflow for a typical KinomeScan experiment.
Methodology:
-
Compound Preparation: The this compound derivative is prepared at a specified concentration (e.g., 1 µM).
-
Assay Plate Preparation: A library of human kinases, each tagged with a unique DNA identifier, is arrayed in a multi-well plate. An immobilized, broad-spectrum kinase inhibitor is also included in each well.
-
Competition Assay: The test compound is added to the wells, where it competes with the immobilized inhibitor for binding to the kinases.
-
Washing and Elution: Unbound components are washed away. The kinases that remain bound to the immobilized ligand are eluted.
-
Quantification: The amount of each kinase is quantified using a method like quantitative PCR (qPCR) that detects the unique DNA tag.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The results are often expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess target engagement and off-target effects in a more physiologically relevant cellular environment.
Methodology:
-
Cell Treatment: Intact cells are treated with the this compound derivative or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of a specific target protein (and potential off-targets) remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Chemoproteomics
This approach uses chemical probes to identify the protein targets of a compound in a complex biological sample. For a reactive compound like a sulfonyl chloride, a probe-free approach can also be used to identify covalently modified proteins.
Experimental Workflow:
Caption: General workflow for a chemoproteomics experiment.
Methodology:
-
Treatment: Cells or cell lysates are treated with the this compound derivative.
-
Lysis and Digestion: The cells are lysed, and the proteome is digested into smaller peptides.
-
Enrichment (Optional): Peptides containing the covalent modification can be enriched.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify the proteins and specific amino acid residues that have been covalently modified by the compound.
Signaling Pathways and Logical Relationships
The pyridine scaffold is a common feature in inhibitors targeting various kinase signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted by this compound derivatives.
A Comparative Guide to Modern Sulfonating Agents: Benchmarking Pyridin-4-ylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl group into a molecule is a cornerstone of modern medicinal chemistry. The resulting sulfonamides and sulfonate esters are prevalent in a vast range of FDA-approved drugs, valued for their ability to enhance pharmacological properties such as solubility and target binding.[1][2] Pyridin-4-ylmethanesulfonyl chloride, which combines the highly reactive sulfonyl chloride moiety with the privileged pyridine scaffold, serves as a valuable reagent in this context.[1][3]
This guide provides an objective comparison between this benchmark agent and several novel sulfonating agents, offering a clear perspective on their respective performance, selectivity, and reaction conditions. The data presented is intended to aid researchers in selecting the optimal reagent for their synthetic challenges, from early-stage discovery to late-stage functionalization.
Performance Comparison of Sulfonating Agents
The efficacy of a sulfonating agent is determined by factors including yield, reaction time, temperature, and selectivity. The following tables summarize quantitative data for this compound's representative class and compares it with alternative agents under various conditions.
Table 1: Sulfonylation of Amines to Form Sulfonamides
| Agent/Method | Substrate | Key Conditions | Time | Yield (%) | Selectivity | Reference |
| Benchmark: Ar-SO₂Cl | Primary/Secondary Amines | Base (e.g., Pyridine, TEA) | 1-4 h | 80-95% | N/A | General Reactivity[1] |
| Pyry-BF₄ Activation | Furosemide (Primary Sulfonamide) | MgCl₂, tBuOH, 60°C; then Nucleophile | 3-5 h | 70-90% | High (Late-stage) | [4][5] |
| Pyry-BF₄ Activation | Celecoxib (Primary Sulfonamide) | MgCl₂, tBuOH, 60°C; then Nucleophile | 3-5 h | 85% | High (Late-stage) | [4][5] |
Table 2: Sulfonation of Aromatic and Aliphatic Compounds
| Agent | Substrate | Key Conditions | Time | Yield/Conversion (%) | Selectivity | Reference |
| Fuming Sulfuric Acid | Benzene | 40°C, Reflux | 20-30 min | ~95% | N/A | [6] |
| Chlorosulfonic Acid (CSA) | Methyl Ester (from UCO) | 70°C, Molar Ratio 1.2:1 | 3 h | 88.2% | N/A | [7] |
| Sodium Bisulfite (NaHSO₃) | Methyl Ester (from UCO) | 90°C, Molar Ratio 1.2:1 | 3 h | 79.4% | N/A | [7] |
| 1,3,5-Trimethylbenzene-2-sulfonic acid | Toluene | 1,2-dichloroethane, 85°C | 1 h | 97% (Conversion) | 87% (para-isomer) | [8] |
Experimental Protocols
Detailed and reproducible methodologies are critical for success. Below are representative protocols for key sulfonation reactions.
Protocol 1: General Synthesis of Sulfonamides using a Sulfonyl Chloride
This protocol describes a general procedure for the reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine.
-
Preparation: Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂ or Ar). Add a non-nucleophilic base (1.1 - 1.5 eq), such as triethylamine (TEA) or pyridine.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of the sulfonyl chloride (1.05 eq) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure sulfonamide.
Protocol 2: Late-Stage Sulfonamide Modification via Pyry-BF₄ Activation
This protocol is adapted for the functionalization of a primary sulfonamide on a complex molecule.[4][5]
-
Activation: In a dry vial, combine the primary sulfonamide (1.0 eq), Pyry-BF₄ (2.0 eq), and MgCl₂ (2.5 eq). Add anhydrous tert-butanol to achieve a 0.1 M concentration.
-
Sulfonyl Chloride Formation: Seal the vial and heat the mixture at 60 °C for 3-5 hours to form the intermediate sulfonyl chloride.
-
Nucleophilic Addition: Cool the mixture to room temperature. Add a new solvent (e.g., MeCN or CH₂Cl₂) followed by triethylamine (2.0 eq) and the desired nucleophile (amine, alcohol, etc., 1.5 eq).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by LC-MS).
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to obtain the desired functionalized sulfonamide or sulfonate ester.
Visualizations: Workflows and Logical Relationships
Diagrams provide an intuitive understanding of complex processes and relationships.
Caption: General experimental workflow for a standard sulfonation reaction.
Caption: Logical comparison of different classes of sulfonating agents.
Caption: Inhibition of a signaling pathway by a sulfonamide drug derivative.
References
- 1. Pyridine-4-sulfonyl Chloride | 134479-04-2 | Benchchem [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. d-nb.info [d-nb.info]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. citedrive.com [citedrive.com]
- 8. Sulfonation agents, process, problems & examples | PPTX [slideshare.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Pyridin-4-ylmethanesulfonyl Chloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Pyridin-4-ylmethanesulfonyl Chloride, a compound that requires careful management due to its hazardous properties.
Disclaimer: This document provides guidance based on available safety data for closely related compounds. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound in use for complete and accurate information.
Hazard Profile and Safety Precautions
This compound is expected to be a corrosive compound that causes severe skin burns and eye damage and may cause respiratory irritation.[1] It is also likely to be water-reactive, potentially releasing toxic gases upon contact with moisture.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended.[3] Always check the manufacturer's glove compatibility chart. |
| Body Protection | A fully-buttoned lab coat. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended. |
| Respiratory | Work should be conducted in a certified chemical fume hood.[3] If not possible, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills (manageable within 10 minutes by trained personnel):
-
Evacuate: Alert personnel in the immediate area.
-
Contain: Absorb the spill with an inert, dry material such as sand or vermiculite.[4] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[3][4]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the laboratory and secure the area.[3]
-
Alert: Notify your institution's EHS department and emergency services.
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to never dispose of it directly down the drain or in regular trash.[4] It must be treated as hazardous chemical waste.
1. Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1]
-
Do not mix with other waste streams, especially with aqueous waste or incompatible chemicals such as strong oxidizers, acids, and bases.[3]
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3]
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Water-Reactive).
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
3. Arranging for Disposal:
-
Follow your institution's procedures for chemical waste pickup. This typically involves submitting a chemical collection request form.[3]
-
The waste will be handled by a licensed hazardous waste disposal company, which will ensure its proper treatment and disposal in accordance with local, state, and federal regulations.[1]
Experimental Protocol for Neutralization of Small Residual Amounts:
For the neutralization of trace amounts of this compound (e.g., decontaminating glassware), the following procedure can be carefully performed in a chemical fume hood. This should not be used for bulk disposal.
-
Preparation: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate or soda ash in water, in a suitable container.
-
Slow Addition: While stirring, slowly and cautiously add the residual this compound to the basic solution. Be prepared for a potentially exothermic reaction and the evolution of gas.
-
Quenching: Allow the mixture to stir for a sufficient amount of time to ensure complete reaction.
-
pH Check: Test the pH of the solution to ensure it is neutral.
-
Disposal: The resulting neutralized aqueous solution should be collected as hazardous aqueous waste.
Logical Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pyridin-4-ylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pyridin-4-ylmethanesulfonyl Chloride. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation. Inhalation, ingestion, or skin contact can be harmful.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended. | To prevent skin contact which can cause severe burns.[3] Always check the manufacturer's glove compatibility chart.[3] |
| Body Protection | A fully-buttoned lab coat or chemical-resistant apron. | To protect against skin exposure from spills or splashes.[3] |
| Respiratory Protection | Use in a well-ventilated area or a certified laboratory chemical fume hood.[1][3] A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[4] | To prevent inhalation of harmful vapors that can cause respiratory irritation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk.
Procedural Steps for Handling:
-
Preparation:
-
Ensure a certified laboratory chemical fume hood is fully functional before commencing work.[3]
-
Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[3]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][6]
-
Clean and decontaminate the work area and any equipment used.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[3]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 2: Emergency Response Protocols
| Incident | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][7] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
| Small Spill | For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert dry material (e.g., sand or earth) and place it in a sealed, compatible waste container.[3] Ensure proper PPE is worn during cleanup. |
| Large Spill | Evacuate the area immediately and secure it. Call emergency services and the environmental health and safety office.[3] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Procedural Steps for Disposal:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a dedicated, sealable, and properly labeled hazardous waste container.[3]
-
Do not mix with other waste streams.
-
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[3] The label should clearly identify the contents and associated hazards.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[3]
-
-
Disposal:
-
Arrange for disposal through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]
-
Workflow Visualization
The following diagram illustrates the essential steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
